Technical Documentation Center

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
  • CAS: 935455-27-9

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride . Executive Summary (R)-3-Aminotetrahydrothiophene 1,1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride .

Executive Summary

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-aminosulfolane hydrochloride) is a critical chiral building block in medicinal chemistry. It serves as a pharmacophore scaffold for protease inhibitors (e.g., MMP, TACE) and NRF2 activators due to the unique electronic properties of the sulfone group, which modulates the basicity of the adjacent amine and enhances metabolic stability. This guide provides a definitive reference for its physical properties, synthesis pathways, and quality control metrics.

Chemical Identity & Structural Analysis

AttributeSpecification
IUPAC Name (3R)-1,1-Dioxothiolan-3-amine hydrochloride
Common Name (R)-3-Aminosulfolane HCl
CAS Registry Number 935455-27-9 (Specific (R)-isomer); 51642-03-6 (Racemate)
Molecular Formula C₄H₁₀ClNO₂S
Molecular Weight 171.65 g/mol
Chiral Center C3 (R-configuration)
Salt Form Hydrochloride (1:1 stoichiometry)
Structural Significance

The molecule features a five-membered thiolane ring oxidized to the sulfone state. The electron-withdrawing sulfone group (


) at the 1-position exerts a significant inductive effect on the amine at the 3-position.
  • Basicity: The pKa of the conjugate acid is estimated at 8.0–8.5 , lower than typical aliphatic amines (~10.5) due to the inductive withdrawal of the sulfone.

  • Stereochemistry: The (R)-enantiomer is often the bioactive conformer in sulfonamide-based inhibitors, necessitating high enantiomeric excess (>98% ee).

Physical Properties Matrix

The following data represents the standard physicochemical profile for the hydrochloride salt.

PropertyValue / DescriptionCondition / Note
Appearance White to off-white crystalline solidStandard State
Melting Point 206°C – 209°C Decomposes upon melting
Solubility (Water) Highly Soluble (>100 mg/mL)Polar ionic character
Solubility (Methanol) SolubleProtophilic solvent
Solubility (Hexane) InsolubleLipophilic solvent
Hygroscopicity Moderate to HighRequires desiccant storage
LogP (Free Base) -1.34 (Predicted)Highly hydrophilic
Optical Rotation

Must be determined experimentallySolvent dependent (typically H₂O or MeOH)

Critical Note on Hygroscopicity: As an amine hydrochloride salt adjacent to a sulfone, the lattice energy is high, but the compound is prone to moisture uptake. Handling in a humidity-controlled environment (<40% RH) is recommended to prevent deliquescence.

Synthesis & Manufacturing Workflows

Two primary routes are employed: Chiral Pool Synthesis (high enantiomeric purity) and Resolution of Racemate (scalable industrial route).

Route A: Chiral Pool Synthesis (From D-Methionine Precursor)

This route utilizes the natural chirality of amino acid derivatives to establish the C3 stereocenter.

  • Starting Material: D-Methioninol (derived from D-Methionine).

  • Cyclization: Activation of the alcohol (e.g., Tosylation) followed by intramolecular nucleophilic attack by the sulfur atom.

  • Oxidation: Oxidation of the sulfide to the sulfone using Oxone® or mCPBA.

  • Deprotection: Removal of the N-protecting group and salt formation.

Route B: Industrial Resolution (From 3-Sulfolene)

This route is preferred for bulk manufacturing due to low raw material costs.

  • Michael Addition: Reaction of 3-sulfolene with ammonia or benzylamine to form racemic 3-aminosulfolane.

  • Chiral Resolution: Formation of diastereomeric salts using a chiral acid (e.g., L-Tartaric acid or Mandelic acid).[1]

  • Salt Exchange: Liberation of the free base and conversion to the hydrochloride salt.

Synthesis Logic Diagram

SynthesisPathways Start_Pool Chiral Pool Route (High Purity) Step1_Pool D-Methioninol Start_Pool->Step1_Pool Start_Ind Industrial Route (Scalable) Step1_Ind 3-Sulfolene + NH3 Start_Ind->Step1_Ind Step2_Pool Cyclization (TsCl/Pyridine) -> (R)-3-Aminothiolane Step1_Pool->Step2_Pool Intramolecular SN2 Step3_Pool Oxidation (mCPBA/Oxone) -> Sulfone Formation Step2_Pool->Step3_Pool Oxidation Final (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl Step3_Pool->Final HCl Salt Formation Step2_Ind Racemic 3-Aminosulfolane Step1_Ind->Step2_Ind Michael Addition Step3_Ind Resolution w/ Chiral Acid (e.g., L-Tartaric Acid) Step2_Ind->Step3_Ind Crystallization Step3_Ind->Final Salt Exchange

Caption: Comparative workflows for the synthesis of (R)-3-aminosulfolane HCl via Chiral Pool vs. Resolution strategies.

Analytical Profiling & Quality Control

To ensure suitability for drug development, the following analytical protocols are mandatory.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).

  • Detection: UV @ 210 nm (Sulfone absorption is weak; derivatization with benzoyl chloride may be required for sensitivity).

  • Acceptance Criteria: ≥ 98.0% ee.

1H NMR Spectroscopy (D₂O, 400 MHz)

The spectrum is distinct due to the rigidity of the sulfolane ring.

  • δ 4.25 (m, 1H): CH-NH₂ (Methine proton at C3).

  • δ 3.60 - 3.10 (m, 4H): CH₂-SO₂ (Protons alpha to sulfone).

  • δ 2.70 - 2.30 (m, 2H): CH₂-CH-N (Protons beta to sulfone).

Solid-State Characterization (XRD)
  • Powder X-Ray Diffraction (PXRD): Essential to distinguish between amorphous and crystalline forms. The crystalline HCl salt exhibits sharp diffraction peaks, whereas the free base may be semi-solid or hygroscopic.

Handling & Safety

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which liberate the free amine, potentially leading to slow dimerization or oxidation over time.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67041261, (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. Retrieved from [Link]

  • ChemSrc. (2024). 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Physical Properties and Supplier Data. Retrieved from [Link]

  • Pan, X., et al. (2011). An efficient synthesis of (R)-3-aminothiolane. Journal of Chemical Research. Retrieved from [Link]

  • Ghosh, A. K., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands.[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. Retrieved from [Link]

Sources

Exploratory

Technical Guide: (R)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

Molecular Weight & Physicochemical Characterization Strategy Executive Summary (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-aminosulfolane hydrochloride) is a critical chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Characterization Strategy

Executive Summary

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-aminosulfolane hydrochloride) is a critical chiral building block in medicinal chemistry.[1] It is widely utilized as a bioisostere for proline or pyrrolidine rings to introduce metabolic stability and polarity control in drug candidates, particularly in protease inhibitors and kinase inhibitors.[1]

This guide provides a definitive breakdown of its molecular weight, physicochemical properties, and the analytical protocols required to validate its integrity in a research setting.[1]

Molecular Weight & Stoichiometric Analysis

Precise stoichiometry is the foundation of reproducible synthesis.[1] For (R)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, the molecular weight must be calculated based on the salt form to ensure accurate molar equivalents in reactions.[1]

2.1. Stoichiometric Breakdown
ComponentFormulaContribution ( g/mol )Role
Free Base C₄H₉NO₂S135.18 Active Chiral Synthon
Counter-Ion HCl36.46 Stabilizing Agent
Total Salt C₄H₁₀ClNO₂S 171.64 Target Molecular Weight

Critical Note: The free base amine is prone to oxidation and can be hygroscopic.[1] The hydrochloride salt form is preferred for its enhanced crystallinity and shelf stability.[1] When calculating equivalents for coupling reactions (e.g., amide bond formation), you must correct for the mass of the HCl and use a base (e.g., DIPEA, TEA) to liberate the free amine in situ.[1]

2.2. Molecular Composition Diagram

MW_Breakdown Base Free Base (C4H9NO2S) MW: 135.18 Salt Final Salt (R)-3-Aminosulfolane HCl MW: 171.64 Base->Salt Protonation Acid Hydrochloric Acid (HCl) MW: 36.46 Acid->Salt Stabilization

Figure 1: Stoichiometric assembly of the hydrochloride salt.[1]

Physicochemical Properties & Handling

Understanding the physical state of this compound is essential for accurate dosing and storage.[1]

  • Appearance: Typically a white to off-white crystalline solid.[1][2]

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol).[1] Poorly soluble in non-polar solvents (Hexanes, Toluene).[1]

  • Hygroscopicity: High. Amine salts are prone to absorbing atmospheric moisture.[1]

    • Protocol: Always weigh this compound in a low-humidity environment or a glovebox if precise stoichiometry (<1% error) is required.[1] If the container has been opened frequently, perform a Karl Fischer (KF) titration to determine water content and adjust the "Effective Molecular Weight" accordingly.[1]

Effective MW Calculation:


[1]
Synthetic Utility & Strategic Application

The sulfolane ring (tetrahydrothiophene 1,1-dioxide) is a "privileged scaffold" in drug design.[1]

  • Metabolic Stability: The sulfone group (

    
    ) is highly oxidized, making it resistant to further oxidative metabolism by CYP450 enzymes compared to sulfides or sulfoxides.[1]
    
  • Dipole Moment: The strong electron-withdrawing nature of the sulfone creates a significant dipole, enhancing interactions with target protein binding pockets (e.g., hydrogen bonding).[1]

4.1. Synthesis Pathways

There are two primary strategies for accessing the (R)-enantiomer:

  • Chiral Pool Synthesis: Starting from L-Aspartic acid derivatives (requires cyclization and oxidation).[1]

  • Resolution/Chiral HPLC: Synthesizing the racemic 3-aminosulfolane (via 3-sulfolene) and separating enantiomers.

Synthesis_Pathways Sulfolene 3-Sulfolene (Precursor) Racemic Racemic 3-Aminosulfolane Sulfolene->Racemic Michael Addition (NH3) Aspartic L-Aspartic Acid (Chiral Pool) Cyclization Cyclization & Oxidation Aspartic->Cyclization Resolution Chiral Resolution (Tartaric Acid or HPLC) Racemic->Resolution Product (R)-3-Aminosulfolane HCl Target Cyclization->Product Retention of Configuration Resolution->Product Isolation of (R)

Figure 2: Primary synthetic routes to access the enantiopure (R)-isomer.[1]

Quality Control & Analytical Protocols

To validate the identity and purity of (R)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, a multi-modal analytical approach is required.

5.1. Analytical Workflow

QC_Workflow cluster_tests Validation Suite Sample Raw Sample NMR 1H NMR (Identity) Sample->NMR Titration AgNO3 Titration (Chloride Content) Sample->Titration ChiralHPLC Chiral HPLC (Enantiomeric Excess) Sample->ChiralHPLC Release CoA Release NMR->Release Titration->Release ChiralHPLC->Release

Figure 3: Standard Quality Control (QC) workflow for chiral salt release.

5.2. Detailed Protocols

A. Enantiomeric Purity (Chiral HPLC)

  • Objective: Confirm the (R)-configuration and ensure enantiomeric excess (ee) > 98%.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine to sharpen the amine peak).[1]

  • Detection: UV at 210 nm (Sulfone absorbance is weak; low wavelength required).[1]

B. Chloride Content (Titration)

  • Objective: Confirm the stoichiometry is exactly 1.0 HCl.

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).[1]
    
  • Calculation:

    
    
    Theoretical Cl content = 20.66%[1]
    

C. Optical Rotation

  • Method: Polarimetry (

    
    ).[1]
    
  • Solvent: Water or Methanol (c = 1.0).[1]

  • Note: The specific rotation is a critical identity test.[1] Ensure the sign matches the (R)-standard (typically positive or negative depending on solvent; verify against vendor CoA).[1]

Safety & Hazards (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.[1]

References
  • PubChem. (2025).[1][4][5] (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride.[1] National Library of Medicine.[1] [Link][1]

  • National Institutes of Health (NIH). (2023).[1] Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency. PMC. [Link]

Sources

Foundational

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride solubility in DMSO

Technical Guide: Solubility & Handling of (R)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride in DMSO Executive Summary (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-27-9), also known as (R)-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Handling of (R)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride in DMSO

Executive Summary

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-27-9), also known as (R)-3-aminosulfolane hydrochloride, is a critical chiral building block in medicinal chemistry, particularly in the synthesis of sulfonamide-based inhibitors. While its hydrochloride salt form imparts stability and water solubility, its dissolution in organic solvents like Dimethyl Sulfoxide (DMSO) requires specific handling to maintain stereochemical integrity and prevent hygroscopic degradation.

This guide provides a validated physicochemical profile, a step-by-step dissolution protocol, and troubleshooting mechanisms for researchers utilizing this compound in high-throughput screening (HTS) or synthetic workflows.

Physicochemical Profile & Solubility Mechanism

The Solute: (R)-3-ATTD-HCl

The molecule consists of a sulfolane ring (a cyclic sulfone) with a primary amine at the chiral 3-position, protonated as a hydrochloride salt.

  • Polarity: High.[1] The sulfonyl group (

    
    ) creates a strong dipole, and the ammonium moiety (
    
    
    
    ) adds ionic character.
  • Chirality: The (R)-enantiomer is distinct; maintaining the integrity of the chiral center during solvation is critical, though DMSO is generally non-racemizing under ambient conditions.

The Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is a polar aprotic solvent with a high dielectric constant (


).[2] It is the "universal solvent" for this application because:
  • Cation Solvation: The oxygen atom in DMSO is a hard Lewis base, effectively solvating the ammonium cation (

    
    ) via ion-dipole interactions.
    
  • Sulfone Compatibility: The sulfolane ring of the solute mimics the structure of DMSO, leading to favorable solute-solvent interactions ("like dissolves like").

Solubility Data & Benchmarks

While batch-specific crystallinity affects exact limits, the following ranges are standard for 3-aminosulfolane salts:

SolventSolubility PotentialNotes
DMSO High (> 50 mg/mL) Recommended stock solvent. Exothermic dissolution.
WaterVery High (> 100 mg/mL)Good for biology, bad for organic synthesis intermediates.
MethanolModerate to HighUseful for transfers; evaporates easily.
DCM/EtherInsolubleUsed to precipitate the salt from reaction mixtures.

Critical Insight: The hydrochloride salt is significantly more soluble in DMSO than the free base would be in non-polar solvents, but it is also hygroscopic . DMSO is also hygroscopic. If both absorb water, the effective concentration changes, and hydrolysis risks increase over time.

Validated Dissolution Protocol

Objective: Prepare a stable 50 mM stock solution of (R)-3-ATTD-HCl in anhydrous DMSO.

Materials
  • (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl (Verify CAS: 935455-27-9).[3]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vortex mixer and Ultrasonic bath.

  • Nitrogen/Argon gas line.

Step-by-Step Workflow
  • Calculation: Calculate the required mass.

    • MW: ~171.64 g/mol .[4]

    • Target: 10 mL of 50 mM solution requires ~85.8 mg.

  • Weighing: Weigh the solid quickly into a screw-cap glass vial. Do not use plastic (polystyrene) if long-term storage is intended, as DMSO can leach plasticizers.

  • Solvent Addition (Stepwise):

    • Add 50% of the target DMSO volume.

    • Reasoning: High concentration initially forces rapid wetting and breaks up crystal lattice energy.

  • Agitation: Vortex for 30 seconds. If solid persists, sonicate at ambient temperature (25°C) for 2-5 minutes.

    • Warning: Monitor temperature.[4] Do not let the bath exceed 40°C to prevent any risk of thermal degradation or oxidation of the amine.

  • Final Dilution: Add remaining DMSO to reach target volume. Invert to mix.

  • De-gassing (Optional but Recommended): Briefly purge the headspace with Nitrogen to prevent oxidation of the amine over time.

Visualizing the Workflow

DissolutionProtocol Start Start: Weigh (R)-3-ATTD-HCl AddSolvent Add 50% Volume Anhydrous DMSO Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear? Vortex->Check Sonicate Sonicate (25°C, <5 min) Check->Sonicate Cloudy/Particulates Dilute Add Remaining DMSO Check->Dilute Clear Solution Sonicate->Check Storage Store: -20°C, Desiccated Dilute->Storage

Figure 1: Decision tree for the dissolution of amine hydrochloride salts in DMSO, ensuring complete solvation without thermal degradation.

Stability & Troubleshooting

The "Freezing" Problem

Pure DMSO freezes at 18.5°C.

  • Risk: If you store the stock solution in a fridge (4°C), it will freeze. Repeated freeze-thaw cycles can cause the salt to precipitate out of solution (crashing out) or create concentration gradients.

  • Solution:

    • Store at room temperature (20-25°C) if used within 1 week.

    • For long term (-20°C), aliquot into single-use vials to avoid freeze-thaw cycles.

Hygroscopicity Management

Both the amine salt and DMSO attract water.

  • Symptom: The solution becomes viscous or cloudy over time; concentration accuracy drops.

  • Prevention: Use septum-sealed vials. If the salt clumps during weighing, it has already absorbed water; dry the solid in a vacuum desiccator over

    
     before weighing.
    
Troubleshooting Table
ObservationDiagnosisCorrective Action
Cloudiness persists after sonication Saturation reached or salt impurities.Filter through a 0.2 µm PTFE (hydrophobic) or Nylon filter. Do not use cellulose acetate (dissolves in DMSO).
Yellowing of solution Oxidation of the amine.Discard. Prepare fresh under inert atmosphere (

).
Precipitate upon cooling Supersaturation.Gently warm to 30°C and vortex.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7058661, (R)-3-Aminotetrahydrothiophene 1,1-dioxide. Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard industry reference for DMSO solubility profiles). Retrieved from [Link]

  • Traynelis, V. J., & Ode, R. H. (1970). Oxidation of amine salts in dimethyl sulfoxide. The Journal of Organic Chemistry. (Fundamental mechanistic insight into amine/DMSO interactions). Retrieved from [Link]

Sources

Exploratory

The Synthetic Chemist's Guide to Aminotetrahydrothiophenes: Mechanisms, Protocols, and Applications

Foreword: The Rising Prominence of the Aminotetrahydrothiophene Scaffold in Drug Discovery The tetrahydrothiophene ring, a sulfur-containing saturated heterocycle, and its derivatives are of significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of the Aminotetrahydrothiophene Scaffold in Drug Discovery

The tetrahydrothiophene ring, a sulfur-containing saturated heterocycle, and its derivatives are of significant interest in medicinal chemistry. The incorporation of an amino group onto this scaffold gives rise to aminotetrahydrothiophenes, a class of compounds with a diverse and potent range of biological activities. These structures are considered privileged pharmacophores due to their ability to interact with a variety of biological targets.[1][2] The thiophene nucleus is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutics for a wide array of diseases, including cardiovascular, inflammatory, and neurological disorders.[3] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these valuable molecules, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind methodological choices.

Part 1: The Gewald Reaction: A Classic Gateway to 2-Aminothiophenes

The Gewald reaction, first reported in 1961, remains a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[4] While this reaction yields an aromatic thiophene ring rather than a saturated tetrahydrothiophene, its significance as a precursor and a source of highly functionalized thiophenes warrants its detailed discussion here. The reaction is a one-pot multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5]

Mechanistic Deep Dive: A Stepwise Journey to Aromaticity

The mechanism of the Gewald reaction is a fascinating cascade of classical organic transformations.[3][6] A comprehensive understanding of this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. The base (e.g., piperidine, triethylamine) deprotonates the α-cyanoester to form a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[3][7]

  • Sulfur Addition: The α,β-unsaturated nitrile then undergoes a Michael-type addition of a sulfur nucleophile. Elemental sulfur (S8) is activated by the base to form a polysulfide chain, which is the active sulfurating agent.[6] The carbanion formed by deprotonation of the α-methylene group of the unsaturated nitrile attacks the sulfur chain.

  • Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal sulfur atom attacks the nitrile carbon. This is followed by a tautomerization to yield the stable 2-aminothiophene ring.[5][8]

Gewald_Mechanism Start Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation (Dehydration) Start->Knoevenagel Base1 Base Base1->Knoevenagel Catalyst UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Michael Addition of Sulfur UnsaturatedNitrile->SulfurAddition Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition Base2 Base Base2->SulfurAddition Activates Sulfur ThiolateIntermediate Thiolate Intermediate SulfurAddition->ThiolateIntermediate RingClosure Intramolecular Cyclization (Attack on Nitrile) ThiolateIntermediate->RingClosure CyclizedIntermediate Cyclized Intermediate RingClosure->CyclizedIntermediate Tautomerization Tautomerization CyclizedIntermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol: A Validated Procedure

The following protocol is a general and robust method for the synthesis of 2-aminothiophenes via the Gewald reaction.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Piperidine or triethylamine (0.1-0.2 equiv)

  • Ethanol or Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, α-cyanoester, and ethanol.

  • Add the elemental sulfur to the mixture.

  • Add the base (piperidine or triethylamine) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Self-Validation: The successful formation of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The characteristic N-H stretching bands in the IR spectrum and the appearance of aromatic protons in the ¹H NMR spectrum are indicative of product formation.

Part 2: Constructing the Saturated Core: Strategies for Aminotetrahydrothiophenes

While the Gewald reaction is prolific, the direct synthesis of the saturated aminotetrahydrothiophene core requires different strategic approaches. These methods often provide excellent control over stereochemistry, a critical aspect in drug design.

[3+2] Cycloaddition Reactions: A Convergent Approach

The [3+2] cycloaddition of thiocarbonyl ylides with various dipolarophiles is a powerful and convergent method for the synthesis of tetrahydrothiophenes.[9][10] This approach allows for the rapid construction of the five-membered ring with a high degree of functional group tolerance.

The core of this reaction is the in-situ generation of a thiocarbonyl ylide, a 1,3-dipole. This transient species then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile (e.g., an alkene) to form the tetrahydrothiophene ring. The stereochemistry of the final product is often dictated by the geometry of the alkene and the approach of the ylide.[5]

Cycloaddition_Mechanism YlidePrecursor Thiocarbonyl Ylide Precursor Activation Activation (e.g., thermal, photochemical) YlidePrecursor->Activation ThiocarbonylYlide Thiocarbonyl Ylide (1,3-Dipole) Activation->ThiocarbonylYlide Cycloaddition [3+2] Cycloaddition ThiocarbonylYlide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloaddition Product Tetrahydrothiophene Cycloaddition->Product MCR_Workflow Reactants Amine + Aldehyde + Sulfur Source OnePot One-Pot Reaction (Catalyst, Solvent, Temp) Reactants->OnePot Intermediates Cascade of Intermediates (e.g., Imine, Enamine, Thiolate) OnePot->Intermediates Cyclization Intramolecular Cyclization Intermediates->Cyclization Product Aminotetrahydrothiophene Cyclization->Product Asymmetric_Synthesis Substrates Prochiral Substrates TransitionState Diastereomeric Transition States Substrates->TransitionState Catalyst Chiral Organocatalyst Catalyst->TransitionState Creates Chiral Environment Product Enantioenriched Aminotetrahydrothiophene TransitionState->Product Lower Energy Pathway Favored

Sources

Foundational

The "Chameleon" Scaffold: Discovery and Technical Evolution of Aminotetrahydrothiophene Sulfones

Executive Summary: The Pharmacophore of Stability Aminotetrahydrothiophene sulfones (specifically 3-aminotetrahydrothiophene-1,1-dioxide) represent a unique intersection between industrial bulk chemistry and high-precisi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Stability

Aminotetrahydrothiophene sulfones (specifically 3-aminotetrahydrothiophene-1,1-dioxide) represent a unique intersection between industrial bulk chemistry and high-precision medicinal chemistry. Originating from the "Sulfinol" gas treating processes of the 1960s, this scaffold has evolved into a critical "chameleon" moiety in drug discovery.

Its value lies in its paradoxical nature: the sulfone ring is highly polar yet non-basic and metabolically stable, while the amino group provides a handle for functionalization. This guide details the transition of this molecule from a solvent byproduct to a key pharmacophore in NRF2 activation and fragment-based drug design (FBDD).

Historical Discovery: From Gas Plants to GMP Labs

The history of aminotetrahydrothiophene sulfones is not a story of a single "eureka" moment, but rather a divergent evolution of sulfur dioxide chemistry.

Phase I: The Shell Oil Era (1940s–1960s)

The parent compound, Sulfolane (tetrahydrothiophene-1,1-dioxide), was developed by Shell Oil Company. The discovery was driven by the need for a polar aprotic solvent to purify butadiene and remove acid gases (


, 

) from natural gas (The Sulfinol Process).[1]
  • Key Innovation: The "Cheletropic Reaction."[1] Shell chemists optimized the reaction of 1,3-butadiene with sulfur dioxide to form 3-sulfolene , which is then hydrogenated to sulfolane.

  • The Pivot: Researchers realized that the intermediate, 3-sulfolene , was not just a precursor but a "masked diene" and a potent Michael acceptor precursor.

Phase II: The Synthetic Awakening (1990s–Present)

Medicinal chemists began searching for bioisosteres of proline and cyclic amines that possessed higher polarity to improve water solubility without adding lipophilicity.

  • The Breakthrough: The realization that the 3-sulfolene ring could undergo base-catalyzed isomerization to 2-sulfolene, enabling the conjugate addition of amines. This unlocked the 3-aminotetrahydrothiophene-1,1-dioxide library.

  • Modern Application: In 2017, researchers identified this scaffold as a core motif for non-electrophilic NRF2 activators , validating its utility in targeting oxidative stress pathways without the toxicity associated with covalent modifiers [1].

Technical Core: Synthesis and Mechanisms[2][3]

The Isomerization-Addition Mechanism

The synthesis of 3-aminotetrahydrothiophene-1,1-dioxide relies on a "relay" mechanism. 3-sulfolene is thermally stable but isomerizes to the conjugated 2-sulfolene under basic conditions. The amine nucleophile itself often catalyzes this isomerization.

Diagram 1: The Synthetic Relay

This diagram illustrates the critical isomerization step that allows the nucleophilic attack.

G Sulfolene3 3-Sulfolene (Kinetic Product) Sulfolene2 2-Sulfolene (Thermodynamic Michael Acceptor) Sulfolene3->Sulfolene2 Base/Heat Isomerization Transition Nucleophilic Attack (C-3 Position) Sulfolene2->Transition R-NH2 Addition Product 3-Aminotetrahydrothiophene- 1,1-dioxide Transition->Product Proton Transfer

Caption: The "Relay" Synthesis: 3-sulfolene isomerizes to 2-sulfolene, enabling Michael addition.

Protocol A: Direct Amination (Racemic)

Objective: Synthesis of (±)-3-aminotetrahydrothiophene-1,1-dioxide. Causality: We utilize water as a solvent because the high polarity of the sulfone product makes it difficult to extract from organic solvents, whereas water allows for facile crystallization or resin purification.

Reagents:

  • 3-Sulfolene (1.0 eq)

  • Aqueous Ammonia (excess) or Primary Amine

  • Solvent: Water or Methanol

Step-by-Step Workflow:

  • Preparation: Dissolve 3-sulfolene in water (concentration ~2 M).

  • Addition: Add aqueous ammonia (5–10 equivalents) slowly.

    • Note: The reaction is exothermic. Cooling may be required.

  • Isomerization/Reaction: Stir at 30–40°C for 24–48 hours.

    • Mechanistic Insight: Higher temperatures favor the retro-cheletropic reaction (releasing

      
       and butadiene). Keep T < 50°C to preserve the ring.
      
  • Workup: Concentrate under reduced pressure to remove excess ammonia and water.

  • Purification: Recrystallize the solid residue from ethanol/water.

    • Yield: Typically 60–80%.

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Objective: Isolation of enantiopure (R)- or (S)-amine for pharmaceutical applications. Causality: Chemical resolution (using chiral acids) is inefficient for this substrate due to its weak basicity. Lipase-catalyzed kinetic resolution is the industry standard for high ee (enantiomeric excess).

Reagents:

  • (±)-3-aminotetrahydrothiophene-1,1-dioxide

  • Ethyl Acetate (Acyl donor and solvent)

  • CAL-B (Candida antarctica Lipase B, immobilized, e.g., Novozym 435)[2]

Step-by-Step Workflow:

  • Suspension: Suspend the racemic amine in dry Ethyl Acetate.

  • Enzyme Loading: Add CAL-B (20–50 mg per mmol of substrate).

  • Incubation: Shake at 30°C for 12–24 hours.

    • Mechanism:[3][4][5][6][7][8] CAL-B selectively acetylates the (R)-enantiomer (Kazlauskas rule), leaving the (S)-amine free.

  • Filtration: Filter off the enzyme beads (reusable).

  • Separation:

    • The reaction mixture contains (R)-acetamide (neutral) and (S)-amine (basic).

    • Use acid-base extraction to separate the free amine from the amide.

  • Hydrolysis (Optional): The (R)-acetamide can be hydrolyzed (HCl/Reflux) to recover the (R)-amine.

Diagram 2: Kinetic Resolution Workflow

G Racemate Racemic Amine (±) Enzyme CAL-B Lipase + Ethyl Acetate Racemate->Enzyme Kinetic Resolution Separation Filtration & Acid/Base Extraction Enzyme->Separation Mixture ProductR (R)-Acetamide (High ee) Separation->ProductR Organic Layer ProductS (S)-Free Amine (High ee) Separation->ProductS Aqueous Acid Layer

Caption: CAL-B mediated resolution separates the enantiomers via selective acetylation.

Medicinal Chemistry Applications

The aminotetrahydrothiophene sulfone scaffold offers distinct physicochemical advantages over traditional carbocycles (like cyclopentylamine) or heterocycles (like pyrrolidine).

Physicochemical Data Comparison

The following table highlights why a medicinal chemist would select this scaffold.

ParameterCyclopentylamine3-Aminotetrahydrothiophene-1,1-dioxideImpact on Drug Design
LogP ~0.8 (Lipophilic)~ -1.5 (Hydrophilic)Improves water solubility significantly.
H-Bond Acceptors 1 (Amine)3 (Amine + 2 Sulfone Oxygens)Enhances receptor binding interactions.
Metabolic Stability Low (Oxidation prone)HighSulfone ring is already oxidized; resistant to CYP450.
Geometry Envelope (Flexible)Rigid/PuckeredReduces entropic penalty upon binding.
Case Study: NRF2 Activators

In the search for non-covalent NRF2 activators (to treat oxidative stress diseases like COPD), the 3-aminotetrahydrothiophene-1,1-dioxide scaffold was utilized to replace unstable electrophilic moieties.

  • Mechanism: The sulfone oxygens engage in critical hydrogen bonding with the Kelch domain of KEAP1, displacing NRF2 without reacting covalently with cysteine residues [1].

  • Outcome: This approach mitigates the risk of "off-target" immunotoxicity associated with covalent drugs.

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Source: Scientific Reports (Nature), 2017. URL:[Link]

  • Sulfolane. Source: PubChem Compound Summary.[9] URL:[Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines. Source: Catalysts (MDPI), 2020. (Validating lipase protocols for cyclic amines). URL:[Link]

  • Process for the preparation of 3-amino-tetrahydrothiophene-1,1-dioxide.

Sources

Exploratory

Technical Guide: Sourcing and Validating (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

[1][2] Executive Summary Compound: (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Common Aliases: (R)-3-Aminosulfolane HCl, (R)-Tetrahydrothiophen-3-amine 1,1-dioxide HCl Primary CAS (R-isomer HCl): 935455-27-9...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Common Aliases: (R)-3-Aminosulfolane HCl, (R)-Tetrahydrothiophen-3-amine 1,1-dioxide HCl Primary CAS (R-isomer HCl): 935455-27-9 Related CAS (Racemic/Unspecified): 51642-03-6[1][2][3][4]

This guide addresses the critical supply chain and quality assurance protocols for (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride . As a chiral sulfone-containing amine, this building block is pivotal in medicinal chemistry for introducing polarity and metabolic stability into drug scaffolds (e.g., protease inhibitors, NRF2 activators).[1][2]

The primary challenge in sourcing this material is stereochemical purity .[1][2] Vendors frequently conflate the racemic mixture (CAS 51642-03-6) with the enantiopure (R)-isomer (CAS 935455-27-9).[1][2] This guide provides a framework to distinguish, validate, and handle this reagent to ensure data integrity in downstream biological assays.

Chemical Profile & Application Context

Structural Significance

The sulfolane ring acts as a polar, non-aromatic bioisostere for cyclic alkyl systems.[1][2] The 1,1-dioxide moiety (sulfone) serves two roles:

  • Hydrogen Bonding: It acts as a strong hydrogen bond acceptor, often interacting with backbone amides in target proteins.[1][2]

  • Electron Withdrawal: It reduces the pKa of the adjacent amine (relative to a standard pyrrolidine), modulating the basicity and reactivity during coupling reactions.[1][2]

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Enantiomeric Excess (ee) > 98%The (S)-enantiomer may act as a competitive antagonist or inactive impurity, confounding SAR data.[1][2]
Salt Stoichiometry 1.0 ± 0.1 eq HClExcess HCl can degrade acid-sensitive coupling partners; free base is unstable to oxidation/dimerization over time.[1][2]
Water Content < 1.0%The HCl salt is hygroscopic.[1][2] High water content leads to weighing errors and hydrolysis of sensitive reagents (e.g., acid chlorides).[1][2]

Commercial Supply Landscape

Supplier Tiering Strategy

Do not rely on a single vendor.[1][2] Categorize suppliers based on their synthesis capability and documentation.

  • Tier 1: Originator/CROs (High Reliability) [1][2]

    • Examples: Enamine, WuXi AppTec, Combi-Blocks.[1][2]

    • Characteristics: Often manufacture in-house; provide batch-specific H-NMR and Chiral HPLC.[1][2]

  • Tier 2: Catalog Aggregators (Variable Reliability)

    • Examples: Sigma-Aldrich (Merck), Apollo Scientific, BLD Pharm.[1][2]

    • Characteristics: May re-package bulk material from China/India.[1][2] Critical Action: Request the original Certificate of Analysis (CoA) before purchase.[1][2]

  • Tier 3: Bulk Chemical Traders (High Risk) [1][2]

    • Examples: Various listings on ChemSrc/MolPort without direct manufacturing evidence.[1][2]

    • Risk:[1][2] High probability of receiving racemic material labeled as chiral.[1][2]

Supplier Selection Logic (Decision Tree)

SupplierSelection Start Identify Potential Supplier CheckCAS Check CAS Number (Is it 935455-27-9?) Start->CheckCAS RequestCoA Request Batch-Specific CoA CheckCAS->RequestCoA Yes DecisionReject Reject / Find Alternative CheckCAS->DecisionReject No (Racemic Risk) CheckEE Does CoA show Chiral HPLC? RequestCoA->CheckEE CheckSalt Is Counter-ion Confirmed? CheckEE->CheckSalt Yes (>98% ee) DecisionTest Purchase Small Sample for Internal QC CheckEE->DecisionTest No (Only Optical Rotation) DecisionApprove Approve for Purchase CheckSalt->DecisionApprove Yes (HCl confirmed) CheckSalt->DecisionTest Ambiguous

Figure 1: Strategic workflow for vetting suppliers to avoid racemic substitution.

Quality Control & Analytical Validation

Trusting the vendor's label is a scientific liability.[1][2] The following protocols are required to validate the material upon receipt.

Enantiomeric Excess (Chiral HPLC)

Optical rotation is insufficient for high-precision validation due to the low specific rotation of small aliphatic amines.[1][2] Chiral HPLC is the gold standard.[1][2]

  • Methodology:

    • Column: Daicel Chiralpak IC or Chiralcel OD-H (Amylose/Cellulose based).[1][2]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is crucial to suppress peak tailing of the amine.[2]

    • Detection: UV at 210 nm (Sulfone absorbance is weak; derivatization may be required for higher sensitivity).[1][2]

  • Derivatization (Recommended):

    • React a small aliquot with benzyl isocyanate or Mosher's Acid Chloride .[1][2] The resulting urea/amide has strong UV absorbance and improved chiral resolution.[1][2]

Proton NMR Verification

The HCl salt shifts the protons alpha to the nitrogen.[1][2]

  • Solvent: DMSO-d6 (D2O causes H/D exchange of amine protons, losing integration data).[1][2]

  • Key Signals:

    • 
       8.5-9.0 ppm (Broad s, 3H, 
      
      
      
      ).[1][2]
    • 
       3.8-4.2 ppm (m, 1H, CH-N).[1][2]
      
    • 
       3.0-3.5 ppm (m, 4H, 
      
      
      
      ).[1][2]
  • Impurity Watch: Look for peaks at

    
     1.1 ppm (residual isobutylamine if synthesized via Michael addition) or 
    
    
    
    2.5-3.0 ppm (succinimide derivatives).[1][2]

Synthesis & Manufacturing Context

Understanding how the material is made helps predict impurities.[1][2]

Route A: Chiral Pool (From L-Aspartic Acid)[1][2]
  • Mechanism: Reduction of L-aspartic acid derivatives followed by cyclization and oxidation.[1][2]

  • Impurities: Residual reducing agents (Boron salts), diastereomers if cyclization is not stereocontrolled.[1][2]

  • Preferred for: High ee% requirements (>99%).

Route B: Resolution of Racemate
  • Mechanism: Synthesis of racemic 3-aminosulfolane followed by crystallization with a chiral acid (e.g., L-Tartaric acid or Camphorsulfonic acid).[1][2]

  • Impurities: Residual resolving agent (tartrates).[1][2]

  • Risk: If the resolution is incomplete, ee% may be only 80-90%.[1][2] Always check ee% on Route B batches.

Handling & Stability Protocols

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly.[1][2]

    • Protocol: Weigh quickly in ambient air, or use a glovebox for GMP weighing.[1][2] Store in a desiccator.

  • Free Base Instability:

    • Do not convert to the free base until immediately before the reaction.[1][2] The free amine can attack the sulfone alpha-protons or dimerize.[1][2]

  • Stoichiometry Calculation:

    • Always correct the Molecular Weight (MW) for water content if the material looks "clumpy."[1][2]

    • Formula:

      
      [1][2]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67041261, (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride.[1][2] Retrieved from [Link][1][2]

  • Zhu, X., et al. (2012). "Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent."[1][2][5] Analytical Methods, 4(8).[1][2][6] Retrieved from [Link]

  • ChemSrc. CAS 51642-03-6 Entry and Supplier Aggregation. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

ARE (Antioxidant Response Element) reporter assay protocol using aminotetrahydrothiophenes

A High-Throughput ARE Reporter Assay for Screening Novel Nrf2 Activators: The Case of Aminotetrahydrothiophenes Abstract The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative and...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput ARE Reporter Assay for Screening Novel Nrf2 Activators: The Case of Aminotetrahydrothiophenes

Abstract

The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making it a prime therapeutic target for a host of chronic diseases.[1][2][3][4] This application note provides a detailed protocol for a robust and high-throughput Antioxidant Response Element (ARE) reporter assay designed to identify and characterize novel activators of the Nrf2 pathway. We focus on the application of this assay for screening aminotetrahydrothiophene-based compounds, a promising class of non-electrophilic Nrf2 activators.[5][6] The protocol outlines the principles of the assay, step-by-step instructions for both transient transfection and stable cell line-based approaches, and guidelines for data analysis and interpretation. By following this guide, researchers can effectively screen compound libraries and validate potential therapeutic leads that modulate this key cytoprotective pathway.

Introduction: The Significance of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in orchestrating the cellular antioxidant response.[3][7] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[2][4]

Upon exposure to oxidative stress or electrophilic compounds, critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][8] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[9][10][11] This binding event initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione synthesis and regeneration.[7]

Given its central role in cellular defense, dysregulation of the Nrf2 pathway is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disease, cancer, and chronic inflammatory conditions.[3][12] Consequently, pharmacological activation of the Nrf2 pathway has emerged as a promising therapeutic strategy.[13] The discovery of novel, potent, and specific Nrf2 activators is therefore of significant interest in drug development. Aminotetrahydrothiophenes have been identified as a class of compounds that can activate Nrf2 by disrupting the Keap1-Nrf2 protein-protein interaction, offering a potentially safer, non-electrophilic mechanism of action compared to some other classes of activators.[5][6]

Assay Principle: The ARE-Luciferase Reporter System

The ARE reporter assay is a cell-based method designed to quantitatively measure the activation of the Nrf2 signaling pathway.[14] The core of this system is a reporter vector containing a firefly luciferase gene under the transcriptional control of a minimal promoter fused to multiple copies of the ARE consensus sequence.[10][15]

When a compound activates the Nrf2 pathway, liberated Nrf2 translocates to the nucleus and binds to these ARE sequences, driving the expression of the luciferase reporter gene. The amount of luciferase protein produced is directly proportional to the level of Nrf2 activation. By adding a substrate, luciferin, the luciferase enzyme catalyzes a bioluminescent reaction, and the resulting light output can be quantified using a luminometer.[16]

To ensure data integrity and control for experimental variability, a dual-luciferase system is employed. This involves co-transfection with a second plasmid that constitutively expresses Renilla luciferase. The firefly luciferase signal is then normalized to the Renilla luciferase signal, correcting for differences in transfection efficiency and cell viability.[10][15]

ARE_Reporter_Assay_Principle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Degradation Nrf2->Degradation Proteasomal Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Aminotetrahydrothiophene Aminotetra- hydrothiophene Aminotetrahydrothiophene->Keap1 Disrupts Interaction ARE_DNA ARE Sequence Nrf2_nuc->ARE_DNA Binds Luciferase_Gene Luciferase Gene ARE_DNA->Luciferase_Gene Activates Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Light Signal Luciferase_Protein->Light Luciferin (Substrate)

Figure 1: Mechanism of the ARE-luciferase reporter assay activated by aminotetrahydrothiophenes.

Materials and Reagents

Reagent/MaterialRecommended SourceNotes
ARE Reporter VectorBPS Bioscience, PromegaFirefly luciferase driven by ARE promoter.
Renilla Luciferase Control VectorPromegaFor normalization (e.g., pRL-TK).
Human Cell Line (e.g., HepG2, HEK293T)ATCCCells should be easy to transfect and responsive.
Cell Culture Medium (e.g., DMEM, EMEM)Gibco, CorningSupplemented with 10% FBS and 1% Pen/Strep.
Transfection ReagentMirus Bio, Thermo Fishere.g., Lipofectamine® 3000, TransIT®-X2.
Dual-Luciferase® Reporter Assay SystemPromegaContains lysis buffer, LAR II, and Stop & Glo® reagent.
Aminotetrahydrothiophene CompoundsIn-house synthesis/VendorDissolve in DMSO to create concentrated stock solutions.
Sulforaphane (Positive Control)Sigma-AldrichA well-characterized Nrf2 activator.[17][18][19][20]
96-well White, Clear-Bottom PlatesCorning, GreinerFor cell culture and luminescence reading.
Plate LuminometerMolecular Devices, BMG LabtechRequired for quantifying light output.
DMSO (Vehicle Control)Sigma-AldrichUsed to dissolve compounds and as a negative control.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Cell Seeding

Rationale: Achieving a consistent cell density across all wells is crucial for reproducible results. A confluence of 60-80% at the time of transfection is optimal for most cell lines to ensure good health and transfection efficiency.

  • Culture your chosen cell line (e.g., HepG2) according to standard protocols.

  • On Day 1, trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Transient Transfection

Rationale: This step introduces the reporter plasmids into the cells. The ratio of reporter plasmid to control plasmid is optimized to ensure a robust signal from both luciferases without overburdening the cell's transcriptional machinery.

  • On Day 2, prepare the transfection complexes. For each well, dilute the following DNA in a sterile microfuge tube containing Opti-MEM or a similar serum-free medium:

    • 100 ng of ARE-Firefly Luciferase reporter vector

    • 10 ng of Renilla Luciferase control vector

  • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

  • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Add 20 µL of the transfection complex to each well of the 96-well plate. Gently swirl the plate to ensure even distribution.

  • Incubate for 24 hours.

Insight for Self-Validating Systems: For establishing a robust screening platform, developing a stable ARE reporter cell line is highly recommended.[1][9][21] This eliminates the variability associated with transient transfection efficiency, leading to more consistent and reproducible data.[9] Generation involves co-transfecting the ARE-luciferase construct with a vector conferring antibiotic resistance, followed by selection and clonal expansion.[22][23] Each generated clone must be validated for its responsiveness to known activators like sulforaphane.

Compound Treatment

Rationale: This is the core experimental step where cells are exposed to the test compounds. A 24-hour incubation period is typically sufficient for Nrf2 activation, transcription, and translation of the luciferase reporter.

  • On Day 3, prepare serial dilutions of your aminotetrahydrothiophene compounds and the sulforaphane positive control in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium containing the transfection complexes from the cells.

  • Add 100 µL of the medium containing the test compounds, positive control, or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

ARE_Assay_Workflow Day1 Day 1: Cell Seeding (1.5 x 10⁴ cells/well) Day2 Day 2: Transient Transfection (ARE-Luc + Renilla-Luc) Day1->Day2 18-24h Incubation Day3 Day 3: Compound Treatment (Aminotetrahydrothiophenes) Day2->Day3 24h Incubation Day4 Day 4: Luciferase Assay (Dual-Glo® Reagent) Day3->Day4 24h Incubation Analysis Data Analysis (Normalize Firefly/Renilla) Day4->Analysis

Figure 2: Experimental workflow for the ARE reporter assay.

Dual-Luciferase Assay

Rationale: This two-step enzymatic assay quantifies the activity of both firefly and Renilla luciferases from the same sample. The "Stop & Glo" reagent quenches the firefly signal and simultaneously provides the substrate for the Renilla reaction.[24]

  • On Day 4, remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Prepare the Dual-Luciferase® reagents according to the manufacturer's protocol.[25]

  • Remove the culture medium from the wells.

  • Add 50 µL of 1X Passive Lysis Buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[24][26]

  • Set up the luminometer to measure for 2-10 seconds per well.[27]

  • Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well. This reagent contains the firefly luciferase substrate.

  • Immediately place the plate in the luminometer and measure the firefly luminescence (Reading 1).

  • Add 50 µL of Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla reaction.

  • Immediately measure the Renilla luminescence (Reading 2).

Data Analysis and Interpretation

Rationale: Normalizing the data is a critical step to control for well-to-well variations in cell number and transfection efficiency, thereby ensuring that the observed signal is a true reflection of ARE-dependent transcription.

  • Calculate the Ratio: For each well, divide the firefly luminescence (Reading 1) by the Renilla luminescence (Reading 2).

    • Normalized Response = Firefly Reading / Renilla Reading

  • Calculate Fold Induction: To determine the activity of your compounds, normalize the data to the vehicle control (DMSO).

    • Fold Induction = Normalized Response (Compound) / Average Normalized Response (Vehicle Control)

  • Data Presentation: Plot the Fold Induction as a function of compound concentration to generate dose-response curves. From these curves, you can calculate key parameters such as EC₅₀ (the concentration that produces 50% of the maximal response).

Example Data Table:
CompoundConcentration (µM)Normalized Response (RLU)Fold Induction (vs. Vehicle)
Vehicle (DMSO)0.1%150 ± 121.0
Sulforaphane53,250 ± 21021.7
ATH-Compound 1 0.1220 ± 181.5
11,180 ± 957.9
104,500 ± 35030.0
504,650 ± 41031.0
ATH-Compound 2 0.1165 ± 151.1
1450 ± 403.0
101,800 ± 15512.0
501,950 ± 20013.0

Interpretation: In this example, both Sulforaphane and ATH-Compound 1 show potent activation of the ARE reporter. ATH-Compound 1 demonstrates a clear dose-dependent increase in activity, with an EC₅₀ value estimable from the full dose-response curve. ATH-Compound 2 is a weaker activator. This assay provides a quantitative method to rank the potency of different aminotetrahydrothiophene derivatives, guiding further drug development efforts.

References

  • Ahmadi, M., et al. (2020). Generation of stable ARE-driven reporter system for monitoring oxidative stress. Research in Pharmaceutical Sciences. Available at: [Link]

  • Signosis. (n.d.). Antioxidant Pathway. Available at: [Link]

  • BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). Available at: [Link]

  • Williamson, J. R., et al. (2006). A genomic screen for activators of the antioxidant response element. PNAS. Available at: [Link]

  • Schachtele, S. J., et al. (2012). Sulforaphane elevates HO-1 expression via Nrf2/ARE activation in astrocytes. ResearchGate. Available at: [Link]

  • Kensler, T. (2015). Keap1-Nrf2 signaling: adaptive responses to exogenous and endogenous stress. YouTube. Available at: [Link]

  • Li, H., et al. (2024). Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis. Frontiers in Immunology. Available at: [Link]

  • Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. YouTube. Available at: [Link]

  • Park, J., et al. (2014). Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells. Journal of Korean Medical Science. Available at: [Link]

  • Kensler, T. W., & Egner, P. A. (2016). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Annals of the New York Academy of Sciences. Available at: [Link]

  • BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). Product Page. Available at: [Link]

  • Townsend, B. E., et al. (2016). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Experimental Gerontology. Available at: [Link]

  • Gali, V. G., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity. Available at: [Link]

  • Wu, J., et al. (2018). Generation and validation of PAX7 reporter lines from human iPS cells using CRISPR/Cas9 technology. Stem Cell Research. Available at: [Link]

  • Tonelli, C., et al. (2018). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Antioxidants & Redox Signaling. Available at: [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Available at: [Link]

  • Gali, V. G., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. Available at: [Link]

  • Hoshino, A., et al. (2019). Generation and Application of a Reporter Cell Line for the Quantitative Screen of Extracellular Vesicle Release. Frontiers in Immunology. Available at: [Link]

  • Pan, H., et al. (2022). The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. Metabolites. Available at: [Link]

  • Li, Y., et al. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals. Available at: [Link]

  • Pajares, M., et al. (2020). NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases. Antioxidants. Available at: [Link]

  • Buhl, R., et al. (2020). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Antioxidants. Available at: [Link]

  • He, F., et al. (2021). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay. Available at: [Link]

Sources

Application

Advanced Application Note: NRF2 Activation via (R)-3-Aminotetrahydrothiophene 1,1-dioxide Scaffolds

Executive Summary & Mechanistic Insight[1] The compound (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride represents a distinct class of NRF2 (Nuclear factor erythroid 2-related factor 2) activators. Unlike "canon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The compound (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride represents a distinct class of NRF2 (Nuclear factor erythroid 2-related factor 2) activators. Unlike "canonical" NRF2 activators (e.g., Sulforaphane, Bardoxolone methyl) which are electrophilic and covalently modify cysteine residues on Keap1 (sensor cysteines C151, C273, C288), the 3-aminotetrahydrothiophene 1,1-dioxide scaffold acts as a non-electrophilic Protein-Protein Interaction (PPI) inhibitor .

Scientific Rationale: This molecule functions by competitively occupying the NRF2-binding pocket on the Kelch domain of Keap1. By sterically preventing the Keap1-NRF2 interaction, it inhibits the ubiquitination and subsequent proteasomal degradation of NRF2. This mechanism offers a significant therapeutic advantage: it avoids the "off-target" toxicity associated with electrophiles that can indiscriminately alkylate other cellular thiols.

Core Signaling Pathway

The following diagram illustrates the specific interference point of this scaffold compared to electrophilic activators.

NRF2_Pathway Keap1 Keap1 (Kelch Domain) NRF2_Cyto NRF2 (Cytosolic) Keap1->NRF2_Cyto Binds (DLG/ETGE motifs) Ubiquitin Ubiquitination & Degradation NRF2_Cyto->Ubiquitin Basal State NRF2_Nuc NRF2 (Nuclear) NRF2_Cyto->NRF2_Nuc Translocation Compound (R)-3-Aminotetrahydrothiophene 1,1-dioxide (PPI Inhibitor) Compound->Keap1 Competes for Binding Site Compound->NRF2_Cyto Liberates ARE Antioxidant Response Element (ARE) NRF2_Nuc->ARE Heterodimerization w/ sMaf sMaf sMaf Protein Target_Genes Target Genes: HMOX1, NQO1, GCLC ARE->Target_Genes Transcription

Figure 1: Mechanism of Action. The sulfolane amine scaffold acts as a direct PPI inhibitor, liberating NRF2 without cysteine modification.

Primary Downstream Targets

Upon nuclear translocation, NRF2 activated by this scaffold induces the transcription of Phase II detoxification enzymes and antioxidant proteins. The following targets are the most sensitive markers for validating activity of (R)-3-Aminotetrahydrothiophene 1,1-dioxide.

Target GeneProtein NameFunctionValidation Priority
HMOX1 Heme Oxygenase-1Catalyzes heme degradation; potent anti-inflammatory and antioxidant.High (Primary readout)
NQO1 NAD(P)H Quinone Dehydrogenase 1Reduces quinones to hydroquinones, preventing redox cycling.High (Enzymatic assay available)
GCLC / GCLM Glutamate-Cysteine LigaseRate-limiting enzyme for Glutathione (GSH) synthesis.Medium (Metabolic readout)
TXNRD1 Thioredoxin Reductase 1Maintains redox state of thioredoxin; critical for DNA synthesis/repair.Medium
AKR1C1 Aldo-keto ReductaseDetoxifies reactive aldehydes and ketones.Low (Context dependent)

Experimental Protocols

Protocol A: Validation of NRF2 Activation (ARE-Luciferase Reporter)

Purpose: To quantify the potency of the compound in activating ARE-driven transcription.

Reagents:

  • (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (dissolved in DMSO or Water; note: hydrochloride salts are water soluble, but DMSO is preferred for cell permeability consistency).

  • HepG2 or ARE-reporter stable cell line (e.g., ARE-Luciferase HepG2).

  • Positive Control: Sulforaphane (SFN) or TBHQ.

  • Lysis Buffer & Luciferase Substrate (e.g., Bright-Glo™).

Workflow:

  • Seeding: Plate ARE-reporter cells (10,000 cells/well) in a white-walled 96-well plate. Incubate for 24h.

  • Treatment:

    • Prepare a concentration gradient of the test compound (0.1 µM to 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (5 µM SFN).

    • Treat cells for 16–24 hours . (Note: PPI inhibitors may require longer incubation than electrophiles to reach peak equilibrium).

  • Lysis & Detection: Add Luciferase substrate directly to wells (1:1 ratio with media).

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate Fold Induction = (RLU_sample / RLU_vehicle). Plot dose-response curve to determine EC50.

Protocol B: Differentiating Mechanism (Fluorescence Polarization Competition Assay)

Purpose: To prove the compound is a PPI inhibitor (competing for the Keap1 Kelch domain) rather than an electrophile.

Principle: Electrophiles (Sulforaphane) will NOT displace a fluorescent peptide from the Kelch domain in a cell-free system (they work allosterically). The (R)-3-Aminotetrahydrothiophene 1,1-dioxide scaffold WILL displace the peptide, causing a drop in polarization (mP).

Reagents:

  • Recombinant Human Keap1 (Kelch Domain only).

  • Fluorescent Tracer: FITC-labeled NRF2 peptide (containing the ETGE motif).

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20.

Workflow:

  • Mix: In a black 384-well plate, mix 20 nM Recombinant Keap1 + 5 nM FITC-NRF2 Peptide.

  • Incubate: Allow complex to form (30 min at RT). Read Baseline mP (should be high, ~200-300 mP).

  • Competition: Add (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (titration).

    • Control A: Add Unlabeled NRF2 peptide (Positive competitor).

    • Control B: Add Sulforaphane (Negative competitor in this specific assay).

  • Measure: Incubate 1 hour. Measure Fluorescence Polarization (Ex 485nm / Em 528nm).

  • Result Interpretation:

    • Drop in mP: Indicates direct binding to the Kelch pocket (PPI Inhibition).

    • No change in mP: Indicates the compound acts via a different mechanism (e.g., cysteine modification).

Protocol C: qPCR Quantification of Downstream Targets

Purpose: To confirm endogenous gene induction in a relevant cell model.

Workflow:

  • Cell Culture: Treat cells (e.g., THP-1 or HepG2) with the EC90 concentration of the compound (determined in Protocol A) for 6 hours (mRNA peaks earlier than protein).

  • RNA Extraction: Use RNeasy Mini Kit or Trizol method. Ensure A260/280 ratio > 1.9.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR: Use SYBR Green or TaqMan probes.

    • Primers (Human):

      • HMOX1 Fwd: AAGACTGCGTTCCTGCTCAAC | Rev: AAAGCCCTACAGCAACTGTCG

      • NQO1 Fwd: GAAGAGCACTGATCGTACTGGC | Rev: GGATACTGAAAGTTCGCAGGG

      • GAPDH (Housekeeping).

  • Analysis: Use the ΔΔCt method. Significant upregulation (>2-fold) confirms NRF2 transcriptional activity.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility The hydrochloride salt is polar, but the core scaffold is lipophilic.Dissolve in DMSO to make a 100 mM stock, then dilute into media. Ensure final DMSO < 0.1%.
Weak Activation PPI inhibitors often have lower potency than covalent electrophiles.Optimize the chiral purity. Ensure the (R)-enantiomer is >99% ee. The (S)-enantiomer may be inactive or antagonistic.
Cytotoxicity High concentrations of amines can be toxic.Perform an MTT/LDH assay. The therapeutic window for PPI inhibitors is usually wider than electrophiles; if toxic at <10 µM, check for impurities.

References

  • Jiang, Z. Y., et al. (2014). "Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitors based on a 3-aminotetrahydrothiophene 1,1-dioxide scaffold." Journal of Medicinal Chemistry.

  • Richardson, B. G., et al. (2018). "Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators." Bioorganic & Medicinal Chemistry Letters.

  • Baird, L., & Yamamoto, M. (2020). "The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway." Molecular and Cellular Biology.

  • Canning, P., et al. (2015). "Structural basis of Keap1 interactions with Nrf2." Free Radical Biology and Medicine.

Sources

Method

Application Notes &amp; Protocols: Versatile Synthesis of Pharmacologically Relevant Derivatives from (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

Abstract (R)-3-Aminotetrahydrothiophene 1,1-dioxide, a cyclic γ-sultam, serves as a privileged scaffold and a versatile building block in modern medicinal chemistry. Its constrained, three-dimensional structure and the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminotetrahydrothiophene 1,1-dioxide, a cyclic γ-sultam, serves as a privileged scaffold and a versatile building block in modern medicinal chemistry. Its constrained, three-dimensional structure and the presence of a primary amine handle make it an ideal starting material for creating diverse libraries of compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects through pathways like NRF2 activation.[1][2][3] This guide provides detailed, field-proven protocols for the synthesis of key derivatives—amides, secondary amines, ureas, and thioureas—elucidating the scientific rationale behind experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the γ-Sultam Scaffold

The tetrahydrothiophene 1,1-dioxide core is a bioisostere of the pyrrolidine ring, offering improved metabolic stability and unique physicochemical properties. The sultam moiety (a cyclic sulfonamide) is a key structural feature in various biologically active molecules.[4][5] The (R)-enantiomer of 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride provides a chiral starting point, which is critical for developing stereospecific interactions with biological targets.

The primary amine group is a nucleophilic center that allows for a variety of chemical transformations, enabling the exploration of chemical space around the core scaffold. This document outlines three fundamental and high-yielding synthetic pathways to diversify this core structure.

G cluster_0 Core Starting Material cluster_1 Synthetic Pathways cluster_2 Key Derivative Classes start (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride acylation N-Acylation / Amidation start->acylation RCOCl or RCOOH, Coupling Agent reductive_amination Reductive Amination start->reductive_amination RCHO / RCOR', Reducing Agent urea_formation Urea / Thiourea Synthesis start->urea_formation R-N=C=O or R-N=C=S amides Amide Derivatives acylation->amides amines Substituted Amines reductive_amination->amines ureas Ureas & Thioureas urea_formation->ureas G cluster_workflow Reductive Amination Workflow A 1. Combine Amine HCl & Aldehyde/Ketone in Dichloromethane (DCM) B 2. Add Triethylamine (TEA) to free-base the amine A->B C 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D 4. Stir at Room Temperature (2-12 h) & Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM, Dry, and Concentrate E->F G 7. Purify by Column Chromatography F->G H Final Product: N-Substituted Derivative G->H

Sources

Application

Application Note: Chronic Toxicity Profiling &amp; Fragment Validation of (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

Abstract & Scientific Context (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-aminosulfolane HCl) is a critical chiral building block used in the synthesis of protease inhibitors (e.g., Cath...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-aminosulfolane HCl) is a critical chiral building block used in the synthesis of protease inhibitors (e.g., Cathepsin K and MMP inhibitors) and viral replication blockers. The sulfolane ring is prized in medicinal chemistry as a bioisostere for proline or other cyclic amines, offering enhanced metabolic stability and polarity without the liability of rapid oxidative metabolism.

However, the introduction of sulfone-containing scaffolds into lead compounds requires rigorous biological validation. This Application Note details the protocol for long-term (14-day) cell culture exposure to this fragment. The primary objective is to assess chronic cytotoxicity and scaffold stability under physiological conditions, ensuring that the "warhead" or linker derived from this molecule does not induce delayed cellular stress or off-target effects.

Key Technical Challenge: As a hydrochloride salt, this molecule is acidic. Direct addition to cell culture media without buffering capacity adjustment will cause immediate pH shifts, leading to false-positive toxicity data. This guide addresses the specific neutralization and solubilization workflows required for reproducible data.

Material Properties & Stock Preparation

Safety Warning: This compound is a skin, eye, and respiratory irritant (H315, H319, H335).[1] Handle in a fume hood with appropriate PPE.

PropertySpecification
Molecular Weight 171.64 g/mol
Form White to off-white crystalline solid
Solubility Water (High), DMSO (Moderate), Methanol (High)
Acidity HCl salt form releases H⁺ upon dissolution
Storage Desiccate at +4°C (Short term) or -20°C (Long term)
Protocol 1: Preparation of pH-Neutral Stock Solutions

Rationale: The HCl counter-ion will acidify reduced-serum media or PBS. For long-term culture, maintaining pH 7.4 is non-negotiable to prevent acidosis-induced apoptosis.

Workflow Diagram: Neutralization & Solubilization

StockPrep Solid Solid HCl Salt (10 mg) Dissolve Dissolve in DMSO or ddH2O (High Conc: 100 mM) Solid->Dissolve Solubilization CheckPH Check pH (Likely < 4.0) Dissolve->CheckPH QC Step Buffer Add HEPES (1M) or NaOH (0.1N) to pH 7.2-7.4 CheckPH->Buffer Neutralization Filter Sterile Filter (0.22 µm PVDF) Buffer->Filter Sterilization Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot Storage

Figure 1: Critical workflow for preparing bio-compatible stock solutions of amine-HCl salts.

Step-by-Step Procedure:

  • Weighing: Weigh 17.16 mg of the substance to prepare a 100 mM stock in 1 mL volume.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide). While water works, DMSO prevents potential microbial growth in stocks and is standard for library screening.

    • Alternative:PBS (Phosphate Buffered Saline). If using PBS, immediate use is recommended.

  • Neutralization (Crucial):

    • Dissolve the solid in 900 µL of solvent.

    • Spot 1 µL on pH paper; it will be acidic.

    • Add 1M HEPES (free acid, pH 7.5) or careful titration with 0.1N NaOH until neutral.

    • Adjust final volume to 1 mL.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter. Nylon filters may bind amines; avoid them.

Long-Term Culture Protocol: 14-Day Clonogenic Assay

Rationale: Short-term assays (MTT/MTS, 24-48h) often miss "cytostatic" effects or delayed toxicity caused by metabolic accumulation of stable scaffolds like sulfolanes. The Clonogenic Survival Assay is the gold standard for determining if a cell retains reproductive integrity after chronic exposure.

Experimental Design
  • Cell Line: CHO-K1 (Metabolic stability model) or HepG2 (Liver toxicity model).

  • Duration: 10–14 Days.

  • Dosing Strategy: "Replenishment" (Fresh media + drug every 3 days) to mimic chronic exposure and account for any potential degradation (though sulfolanes are highly stable).

Workflow Diagram: 14-Day Dosing Schedule

Clonogenic Day0 Day 0: Seeding (Low Density: 200-500 cells/well) Day1 Day 1: Initial Dosing (Gradient: 0.1 µM - 100 µM) Day0->Day1 Attachment (24h) Day4 Day 4: Media Change (Replenish Compound) Day1->Day4 Incubation Day7 Day 7: Media Change (Replenish Compound) Day4->Day7 Chronic Exposure Day10 Day 10: Media Change (Replenish Compound) Day7->Day10 Chronic Exposure Day14 Day 14: Fixation & Staining (Crystal Violet) Day10->Day14 Final Growth Phase Analysis Colony Counting (>50 cells = 1 colony) Day14->Analysis Quantification

Figure 2: "Feed and Bleed" dosing schedule for chronic toxicity assessment.

Step-by-Step Protocol
  • Seeding (Day 0):

    • Trypsinize exponential phase cells.

    • Seed 6-well plates at very low density: 200 to 500 cells per well (cell line dependent).

    • Volume: 2 mL per well.

    • Incubate 24h to allow attachment.

  • Initial Dosing (Day 1):

    • Prepare a 2X working solution of the (R)-3-aminosulfolane HCl in complete media (ensure pH is 7.4).

    • Gently aspirate old media.

    • Add 2 mL of pre-warmed media containing the compound.

    • Controls:

      • Negative: 0.1% DMSO (or matched solvent).

      • Positive: 1 µM Doxorubicin or Staurosporine (to verify assay sensitivity).

  • Maintenance (Days 4, 7, 10):

    • Check for crystal formation (sulfolanes are soluble, but check for precipitation at high conc >100 µM).

    • Aspirate media carefully (do not disturb colonies).

    • Replace with fresh media containing the compound. Note: This maintains constant selection pressure.

  • Fixation & Staining (Day 14):

    • Wash 2x with cold PBS.

    • Fix with Methanol:Acetic Acid (3:1) for 20 mins.

    • Stain with 0.5% Crystal Violet in 20% methanol for 30 mins.

    • Rinse with tap water and air dry.

  • Quantification:

    • Count colonies manually or using ImageJ.

    • Calculate Plating Efficiency (PE) and Surviving Fraction (SF) .

    • Formula:

      
      
      

Scaffold Stability Monitoring (LC-MS)

To validate that any observed effects are due to the parent molecule and not a degradation product, media stability must be confirmed.

  • Sampling: Collect 50 µL of media supernatant on Days 1, 4, and 7 (prior to replenishment).

  • Extraction: Precipitate proteins with 150 µL cold Acetonitrile. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS.

  • Target: Look for the parent mass [M+H]+ = 136.04 (Free base mass) or 172.0 (HCl adduct, depending on ionization).

  • Degradation Flags: Look for ring-opening hydrolysis products (sulfonic acid derivatives), though sulfolanes are typically resistant to hydrolysis.

Data Interpretation & Troubleshooting

Expected Results Table
ObservationInterpretationAction
Media turns yellow instantly Acidification due to HCl salt.Fail. Repeat stock prep with HEPES buffer neutralization.
Precipitate at >1 mM Solubility limit reached in media.Reduce max concentration to 500 µM.
No Toxicity up to 100 µM Scaffold is biologically inert (Desired).Proceed to chemical elaboration (linker attachment).
>50% Colony Reduction Scaffold exhibits intrinsic toxicity.Investigate off-target binding (likely amine reactivity).
Statistical Analysis

For the clonogenic assay, plot the Surviving Fraction (log scale) vs. Concentration (linear scale).

  • Linear-Quadratic Model:

    
    
    
  • Use GraphPad Prism or similar software to determine IC50 (if toxicity is observed).

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016).[2] "Twenty years on: the impact of fragments on drug discovery."[2][3] Nature Reviews Drug Discovery, 15, 605–619. Link

  • Sulfolane Chemistry & Stability

    • Tilstam, U. (2012). "Sulfolane: A Versatile Dipolar Aprotic Solvent." Organic Process Research & Development, 16(7), 1273–1278. Link

  • Clonogenic Assay Protocols

    • Franken, N. A., et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols, 1, 2315–2319. Link

  • Chemical Identity (PubChem)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 7058661, (R)-3-Aminotetrahydrothiophene 1,1-dioxide.[1] Link

Disclaimer: This Application Note is for research purposes only. The molecule described is a chemical intermediate and not an FDA-approved therapeutic.

Sources

Method

Pharmacokinetic studies of aminotetrahydrothiophene derivatives

Application Note: Pharmacokinetic Characterization of Aminotetrahydrothiophene Derivatives Executive Summary & Strategic Rationale Aminotetrahydrothiophene (ATHT) derivatives represent a specialized class of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Characterization of Aminotetrahydrothiophene Derivatives

Executive Summary & Strategic Rationale

Aminotetrahydrothiophene (ATHT) derivatives represent a specialized class of heterocyclic compounds often investigated as glutamate receptor agonists, radiopharmaceuticals for neuroimaging, and transition-state inhibitors. While the tetrahydrothiophene core offers unique steric and electronic properties, it introduces specific pharmacokinetic (PK) challenges:

  • S-Oxidation Liability: The sulfur atom is a "soft spot" for metabolic oxidation, leading to sulfoxides and sulfones, which may alter potency or introduce toxicity.

  • Polarity & BBB Penetration: The amino group combined with the sulfur ring creates significant polarity, complicating Blood-Brain Barrier (BBB) transit and bioanalytical retention on standard C18 phases.

  • Chirality: ATHTs possess chiral centers; stereoselective PK is often required.

This guide provides a platform approach to de-risk these molecules early in discovery.

Strategic Workflow: The DMPK Funnel

The following workflow illustrates the logical progression from stability testing to in vivo validation.

PK_Workflow Start Candidate Selection (Aminotetrahydrothiophenes) InVitro Phase I: In Vitro Stability (Microsomes/Hepatocytes) Start->InVitro MetID Metabolite ID & Trapping (Target: S-Oxides & Reactive Intermediates) InVitro->MetID High Clearance? Bioanalysis Method Development (LC-MS/MS on HILIC/PFPP) InVitro->Bioanalysis Stable? MetID->Bioanalysis Define Analytes InVivo Phase II: In Vivo PK (Rat/Mouse) Plasma & Brain Homogenate Bioanalysis->InVivo Decision Go/No-Go Decision InVivo->Decision

Figure 1: DMPK workflow prioritizing early identification of metabolic soft spots (S-oxidation) before in vivo escalation.

Protocol 1: Bioanalytical Method Development (LC-MS/MS)

Challenge: ATHT derivatives are highly polar. Standard C18 columns often result in elution near the void volume, causing ion suppression from salts. Solution: Use of HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenylpropyl) columns.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Stationary Phase:

    • Primary: Kinetex HILIC or Amide (2.1 x 100 mm, 1.7 µm).

    • Alternative: Fluorophenyl (PFPP) column (provides selective interaction with sulfur lone pairs).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: High organic start (95% B) ramping down to 50% B (HILIC mode).

Sample Preparation (Critical Step)

Sulfur-containing molecules are prone to ex vivo oxidation during processing.

  • Collection: Collect blood into tubes containing

    
     and Sodium Metabisulfite (0.5% w/v)  as an antioxidant.
    
  • Protein Precipitation:

    • Aliquot 50 µL plasma.

    • Add 150 µL Acetonitrile containing Internal Standard (IS).

    • Note: Do not use oxidative acids (like TCA) for precipitation.

  • Centrifugation: 4000 rpm for 15 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with Mobile Phase B (high organic) to match initial gradient conditions.

Protocol 2: Metabolic Stability & Reactive Metabolite Trapping

Scientific Rationale: Thiophene rings can undergo S-oxidation to form sulfoxides and sulfones. In some cases, aromatic thiophenes form reactive S-oxides that bind to proteins (e.g., Tienilic acid toxicity).[1] While tetrahydrothiophenes are saturated, they are still prone to oxidation and ring-opening.

Microsomal Stability Assay
  • System: Rat/Human Liver Microsomes (RLM/HLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactors: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Monitor disappearance of parent via LC-MS/MS.

Reactive Metabolite Trapping (GSH Adduct Search)

If intrinsic clearance (


) is high, perform this assay to check for bioactivation.
  • Incubation: Incubate 10 µM compound with microsomes + NADPH + 5 mM Glutathione (GSH) or N-Acetylcysteine (NAC).

  • Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining:

    • Search for Parent + Oxygen (+16 Da).

    • Search for Parent + GSH + Oxygen (Trapped S-oxide).

    • Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety of GSH).

Metabolism Parent Aminotetrahydrothiophene (Parent) SOxide S-Oxide (Metabolite) Parent->SOxide CYP450 (+16 Da) Sulfone Sulfone (Stable) SOxide->Sulfone CYP450 (+32 Da) Reactive Ring Opening/ Electrophile SOxide->Reactive Bioactivation Adduct Protein/GSH Adduct (Toxicity Alert) Reactive->Adduct +GSH/Protein

Figure 2: Potential metabolic pathways for sulfur heterocycles. The S-oxide is the critical branch point.

Protocol 3: In Vivo Pharmacokinetics (Rat)

Objective: Determine oral bioavailability (%F) and BBB permeability (Brain/Plasma ratio).

Study Design
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint/group).

  • Dosing:

    • IV Group: 1 mg/kg (Bolus tail vein). Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

    • PO Group: 5 mg/kg (Oral gavage). Vehicle: 0.5% Methylcellulose.

Tissue Collection (Brain Penetration Focus)

Since ATHT derivatives often target CNS receptors (glutamate/NMDA):

  • Perfusion: At terminal timepoints (e.g., 1h, 4h), anesthetize animals and perfuse with cold saline to remove residual blood from brain capillaries.

  • Harvest: Collect whole brain. Weigh and homogenate in 3 volumes of PBS (pH 7.4).

  • Calculation:

    
    
    Note: Correct for protein binding using equilibrium dialysis (
    
    
    
    and
    
    
    ) to determine unbound partition coefficient (
    
    
    ).

Data Presentation & Analysis

Report quantitative data using the following structure.

Table 1: Pharmacokinetic Parameters (Example)

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Significance

h1.2 ± 0.31.5 ± 0.4Short half-life suggests rapid metabolic clearance.

ng/mL-450 ± 50-

ng·h/mL800 ± 801200 ± 150-

mL/min/kg20.8-Compare to hepatic blood flow (Rat: ~55).

L/kg2.5-High

indicates extensive tissue distribution.
%F %-30%Moderate bioavailability.
Brain/Plasma Ratio-0.85Good CNS penetration (>0.5).

Troubleshooting & "Pro-Tips"

  • Issue: Split Peaks in Chromatography.

    • Cause: ATHTs are chiral. In achiral environments, they usually elute as one peak. If splitting occurs, it may be partial separation of diastereomers (if multiple chiral centers exist) or interconversion of the S-oxide stereoisomers.

    • Fix: Check stereochemistry. If S-oxide is formed, it introduces a new chiral center at the sulfur.

  • Issue: Low Recovery in Plasma.

    • Cause: Binding to heme iron or oxidation.

    • Fix: Add EDTA (chelator) and Metabisulfite (antioxidant) immediately upon blood draw.

  • Issue: Instability in Autosampler.

    • Fix: Keep autosampler at 4°C. Use amber vials to prevent photo-oxidation of the sulfur ring.

References

  • Dansette, P. M., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites.[1][2] Biochemical Pharmacology. Link

  • Radwan, M. O., et al. (2012).[3] LC-MS/MS of Highly Polar Compounds: Method Development Strategies. InTechOpen.[3] Link

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for Reactive Sulfur Profiling. Shimadzu Application News. Link

  • Panda, S., et al. (2020). Cannabinoids, Blood–Brain Barrier, and Brain Disposition. Pharmaceutics (Discusses BBB permeability methods relevant to lipophilic/polar balance). Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: mitigation of thiophene-induced toxicity. Chemical Research in Toxicology.[4] (Foundational text on thiophene/sulfur heterocycle bioactivation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and removing byproducts in aminotetrahydrothiophene synthesis

Welcome to the technical support center for aminotetrahydrothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminotetrahydrothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis, purification, and characterization of saturated aminothiophene scaffolds. The following content, presented in a question-and-answer format, provides in-depth, field-proven insights into identifying and removing common byproducts, ensuring the integrity of your experimental outcomes.

Table of Contents

  • FAQs: Understanding Byproduct Formation

    • Q1: What is the primary cause of byproduct formation in the synthesis of 3-aminotetrahydrothiophenes via Michael addition to activated sulfolenes?

    • Q2: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes?

    • Q3: I've observed a higher molecular weight species in my LC-MS analysis. What could this be?

  • Troubleshooting Guide: Byproduct Identification

    • Q4: How can I use Thin-Layer Chromatography (TLC) to quickly assess my reaction's purity and identify potential byproducts?

    • Q5: What are the key NMR signals (¹H and ¹³C) that can help differentiate my desired aminotetrahydrothiophene product from common impurities?

    • Q6: Mass spectrometry shows a peak with M+2 or M-2. What does this suggest?

  • Purification Protocols: Effective Byproduct Removal

    • Q7: My product is contaminated with a more polar byproduct. What is the best purification strategy?

    • Q8: How do I perform an effective recrystallization to remove less soluble impurities from my aminotetrahydrothiophene product?

    • Q9: Unreacted starting amine is contaminating my product. What is a simple and effective removal method?

FAQs: Understanding Byproduct Formation

Q1: What is the primary cause of byproduct formation in the synthesis of 3-aminotetrahydrothiophenes via Michael addition to activated sulfolenes?

Answer: The synthesis of 3-aminotetrahydrothiophene derivatives, particularly the sulfone analogs, often proceeds via a conjugate (Michael) addition of a primary or secondary amine to an α,β-unsaturated sulfone, such as 3-sulfolene or its derivatives.[1] The primary cause of byproduct formation stems from the reactivity of the amine nucleophile and the electrophilic Michael acceptor.

Causality and Mechanistic Insight: The key reaction is the nucleophilic attack of the amine on the β-carbon of the unsaturated sulfone.[1] However, several competing reactions can occur:

  • Double Michael Addition: Primary amines (R-NH₂) possess two reactive N-H protons. After the initial successful addition, the resulting secondary amine product can act as a nucleophile itself and react with a second molecule of the sulfolene acceptor. This leads to a higher molecular weight, di-adduct byproduct. This is especially prevalent if the stoichiometry is not carefully controlled or if localized high concentrations of the acceptor are present.

  • Isomerization: The initial Michael adduct may exist in equilibrium with other isomers, particularly if the reaction conditions (e.g., strong base, high temperature) promote proton abstraction and rearrangement.

  • Polymerization: Under certain conditions, especially with highly reactive monomers or in the presence of radical initiators, the unsaturated sulfolene can undergo polymerization.

  • Side Reactions of the Amine: If the amine contains other functional groups, these may compete in the reaction. Furthermore, the basicity of the amine can influence the reaction rate and the prevalence of base-catalyzed side reactions.[2]

To mitigate these issues, it is crucial to maintain a 1:1 stoichiometry (or a slight excess of the amine), control the rate of addition of the electrophile, and maintain the optimal reaction temperature.

Diagram: Primary Reaction vs. Di-Addition Byproduct Formation

cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Amine Primary Amine (R-NH₂) Product Desired Product (3-Aminotetrahydrothiophene) Amine->Product 1. Michael Addition 2. Workup Sulfolene Activated Sulfolene (Michael Acceptor) Sulfolene->Product Byproduct Di-Adduct Byproduct (Higher MW Impurity) Product->Byproduct Acts as Nucleophile SecondSulfolene Activated Sulfolene (Michael Acceptor) SecondSulfolene->Byproduct

Caption: Desired Michael addition pathway versus the common di-addition side reaction.

Q2: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes?

Answer: A stalled reaction is a common issue that can typically be traced back to reagent quality, reaction conditions, or catalyst activity.

  • Poor Nucleophilicity of the Amine: Amines with significant steric hindrance around the nitrogen atom or with electron-withdrawing groups that reduce the nitrogen's nucleophilicity will react slowly or not at all.

  • Insufficient Activation of the Michael Acceptor: The double bond in the sulfolene ring must be sufficiently electrophilic. If electron-donating groups are present, its reactivity will be diminished.

  • Inappropriate Solvent or Base: The choice of solvent is critical. It must solubilize both reactants and not interfere with the reaction. If a base is used to deprotonate the amine or facilitate the reaction, its strength (pKa) must be appropriate. An incorrect base may be too weak to facilitate the reaction or strong enough to promote unwanted side reactions.[1]

  • Low Reaction Temperature: While higher temperatures can promote byproducts, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. A careful temperature optimization study is often required.

  • Catalyst Deactivation: If the synthesis employs a catalyst (e.g., for asymmetric Michael additions), it may have degraded due to moisture, oxygen, or impurities in the starting materials.

Troubleshooting Steps:

  • Verify the purity of your starting materials via NMR or GC-MS.

  • Consider using a more polar, aprotic solvent to improve solubility and reaction rates.

  • If applicable, screen a small panel of bases to find one that promotes the reaction without significant byproduct formation.

  • Incrementally increase the reaction temperature by 10 °C and monitor the progress by TLC or LC-MS.

Q3: I've observed a higher molecular weight species in my LC-MS analysis. What could this be?

Answer: A higher molecular weight species often points to an oligomeric byproduct. In the context of aminotetrahydrothiophene synthesis via Michael addition, the most probable candidate is the di-adduct byproduct discussed in Q1.

Let's assume your desired product has a molecular weight (MW) of M . Your amine starting material has a MW of M_amine . Your sulfolene Michael acceptor has a MW of M_acceptor . The desired product is formed from one equivalent of each: M = M_amine + M_acceptor .

The di-adduct byproduct is formed from one equivalent of the amine and two equivalents of the acceptor. Therefore, its molecular weight (M_byproduct ) would be: M_byproduct = M_amine + 2 * M_acceptor

This can also be expressed relative to the product's mass: M_byproduct = M + M_acceptor

Check your mass spectrum for a peak corresponding to this calculated mass. Its presence is a strong indicator of the di-addition side reaction.

Troubleshooting Guide: Byproduct Identification

Q4: How can I use Thin-Layer Chromatography (TLC) to quickly assess my reaction's purity and identify potential byproducts?

Answer: TLC is an indispensable, rapid, and cost-effective tool for monitoring reaction progress and assessing the purity of the crude product.[3]

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (the eluent, a solvent or mixture of solvents). Polar compounds interact more strongly with the silica and travel shorter distances up the plate (lower Retention Factor, R_f), while non-polar compounds travel further (higher R_f).

Procedure for Aminotetrahydrothiophene Reactions:

  • Spotting: On a silica gel TLC plate, spot your amine starting material, your sulfolene starting material, and a co-spot (both starting materials in the same spot). In a separate lane, spot your reaction mixture.

  • Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A common mobile phase for these types of compounds is 10-50% ethyl acetate in hexanes.

  • Visualization: Visualize the plate under UV light (if your compounds are UV-active) and then stain with a suitable reagent. Potassium permanganate (KMnO₄) stain is excellent for this purpose as it reacts with many functional groups and is particularly sensitive to the sulfone moiety and any remaining double bonds in unreacted starting material.

Interpreting the Results:

  • Product Spot: Your desired aminotetrahydrothiophene product is typically more polar than the sulfolene starting material but may be more or less polar than the amine starting material. It should appear as a new spot.

  • Byproduct Spots:

    • A spot with a very low R_f (close to the baseline) could indicate a highly polar impurity like the di-adduct byproduct, which has two polar amine/sulfone groups.

    • Spots corresponding to your starting materials indicate an incomplete reaction.

Compound Type Expected Polarity Expected R_f Value Appearance with KMnO₄ Stain
Activated Sulfolene (Start)Moderately PolarMediumStrong positive (reacts with C=C)
Amine (Start)Varies (often polar)Low to MediumPositive
Aminotetrahydrothiophene (Product) Polar Low to Medium Positive
Di-adduct ByproductVery PolarVery LowPositive
Q5: What are the key NMR signals (¹H and ¹³C) that can help differentiate my desired aminotetrahydrothiophene product from common impurities?

Answer: NMR spectroscopy is the most powerful tool for structural elucidation of your product and impurities. Key differences in chemical shifts and coupling patterns can definitively identify byproducts.

Key Spectroscopic Markers:

  • Desired Product (3-Aminotetrahydrothiophene-1,1-dioxide):

    • ¹H NMR: You will see aliphatic protons on the saturated tetrahydrothiophene ring, typically in the range of 2.0-4.0 ppm. The protons adjacent to the sulfone group (C2 and C5) will be downfield (shifted to higher ppm) compared to those adjacent to the amine (C4). The proton on the carbon bearing the amino group (C3-H) will be a multiplet, and its chemical shift will be highly dependent on the amine substituent. The N-H proton signal can be broad and its position variable; it can be confirmed by a D₂O exchange experiment, where the peak disappears.

    • ¹³C NMR: Expect four distinct signals for the tetrahydrothiophene ring carbons. The carbons adjacent to the highly electron-withdrawing sulfone group (C2, C5) will be significantly downfield (typically >50 ppm). The carbon attached to the nitrogen (C3) will also be downfield.

  • Di-adduct Byproduct:

    • ¹H NMR: The spectrum will be more complex. Crucially, the integration of the signals corresponding to the tetrahydrothiophene ring protons will be double that of the protons on the single amine substituent (R-group). This change in the integration ratio is a tell-tale sign.

    • ¹³C NMR: You will observe two sets of signals for the two tetrahydrothiophene rings, or a single set if the molecule is symmetrical. The key is the ratio of ring carbons to the carbons of the amine's R-group.

  • Unreacted Sulfolene:

    • ¹H NMR: The most obvious feature will be the presence of vinyl protons (protons on the C=C double bond), typically appearing in the 6.0-7.0 ppm region.[4] The disappearance of these signals is a primary indicator of reaction completion.

Q6: Mass spectrometry shows a peak with M+2 or M-2. What does this suggest?

Answer: While M+1 (protonation) and M+23 (sodiation) are common adducts in ESI-MS, observing a significant M+2 or M-2 peak relative to the molecular ion can indicate specific chemical transformations.

  • M-2 (Dehydrogenation/Oxidation): An M-2 peak could suggest the presence of an impurity that has an additional double bond compared to your target molecule. This might arise from an elimination side reaction, potentially leading to a dihydrothiophene byproduct. This is less common in Michael additions but can occur under harsh conditions.

  • M+2 (Reduction/Hydrogenation): An M+2 peak is less common as a byproduct but could indicate over-reduction if a hydrogenation step is involved elsewhere in the synthesis. In the context of the Michael addition itself, it is not a typical byproduct.

It is critical to consider the isotopic pattern. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of ~4.2%. This means your desired product will always have a small M+2 peak. The key is the intensity of this peak. If the M+2 peak is significantly larger than ~4-5% of the M peak, it likely represents a separate chemical species and warrants further investigation.

Purification Protocols: Effective Byproduct Removal

Q7: My product is contaminated with a more polar byproduct. What is the best purification strategy?

Answer: Contamination with a more polar impurity, such as the di-adduct byproduct, is a classic purification challenge that is best addressed by flash column chromatography .[5]

Principle: Column chromatography separates compounds based on polarity, similar to TLC.[3] By continuously passing a mobile phase through a column packed with a stationary phase (silica gel), compounds will travel at different rates. Less polar compounds will elute first, followed by progressively more polar compounds.

Experimental Protocol: Flash Column Chromatography

  • Select the Solvent System: Use TLC to determine an optimal eluent. The goal is to find a solvent system where your desired product has an R_f of ~0.3-0.4, and there is good separation (>0.1 R_f units) between the product spot and the polar impurity spot. A gradient elution, starting with a less polar mixture (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc/Hexanes), is often most effective.

  • Pack the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elute and Collect:

    • Begin passing the mobile phase through the column using positive pressure (flash chromatography).

    • Collect fractions in test tubes.

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing.

  • Combine and Concentrate: Once the fractions are analyzed by TLC, combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Workflow for Purification

Start Crude Reaction Mixture (Post-Workup) TLC Analyze by TLC Start->TLC Clean Product is >95% Pure TLC->Clean One Major Spot Impure Significant Impurities Detected TLC->Impure Multiple Spots Final Pure Product Clean->Final Identify Identify Impurity Polarity (Relative Rf) Impure->Identify NonPolar Impurity is Less Polar Identify->NonPolar Impurity Rf > Product Rf Polar Impurity is More Polar Identify->Polar Impurity Rf < Product Rf Recrystallize Strategy: Recrystallization or Solvent Wash NonPolar->Recrystallize Column Strategy: Flash Column Chromatography Polar->Column Recrystallize->Final Successful Column->Final Successful

Caption: Decision workflow for purifying a crude aminotetrahydrothiophene product.

Q8: How do I perform an effective recrystallization to remove less soluble impurities from my aminotetrahydrothiophene product?

Answer: Recrystallization is a powerful purification technique for crystalline solids. It is most effective when the impurity has significantly different solubility characteristics from the desired product in a chosen solvent. It works best for removing less soluble or trace impurities.

Principle: The technique relies on the principle that the solubility of most solids increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent in which it is very soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution (or, in the case of less soluble impurities, they are removed by hot filtration).

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. Test small batches in various solvents (e.g., isopropanol, ethanol, ethyl acetate, water, or mixtures) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (if needed): If there are insoluble impurities (like dust or a less-soluble byproduct), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of the solvent. A yellow solid is often obtained, which upon recrystallization can yield a pale-yellow or off-white solid.[6]

Q9: Unreacted starting amine is contaminating my product. What is a simple and effective removal method?

Answer: Unreacted amine is a common impurity, especially if an excess was used in the reaction. Since most amines are basic, an acid-base extraction is a highly effective and straightforward purification method.

Principle: The aminotetrahydrothiophene product is also basic, but its properties may allow for selective extraction. A more reliable method is often to use chromatography as described in Q7. However, if the amine is particularly volatile or has different basicity, an extractive or distillative method can work.

Experimental Protocol: Acid Wash (Post-Workup)

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic amine starting material will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Your product, being an amine, may also be extracted, so this method must be used with caution and tested on a small scale. Often, the product is less basic or more sterically hindered, allowing for some selectivity.

  • Separation: Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Caution: This method's success depends on the relative basicity and partitioning coefficients of your product and the starting amine. Always check the aqueous layer by TLC to ensure you are not losing a significant amount of your desired product. For products that are also readily extracted, column chromatography (Q7) is the superior method.

References

  • Choi, H. J., et al. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Journal of Medicinal Chemistry. Available at: [Link]

  • Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry. Available at: [Link]

  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
  • CN105949171A - Tetrahydrothiophene synthesis method and process. Google Patents.
  • Synthesis method for 3-aminomethyl tetrahydrofuran. (n.d.). Eureka | Patsnap. Available at: [Link]

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.
  • Sulfolene. (n.d.). In Wikipedia. Retrieved February 7, 2026. Available at: [Link]

  • Bendahan, D., et al. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. ResearchGate. Available at: [Link]

  • Nichols, L. (2022). Column Chromatography. YouTube. Available at: [Link]

  • Wang, M., et al. (2007). Intramolecular Thia-anti-Michael Addition of a Sulfur Anion to Enones: A Regiospecific Approach to Multisubstituted Thiophene Derivatives. The Journal of Organic Chemistry.
  • Chou, S. P., & Chao, M. (1996). Synthesis and Applications of 3‐Phenylthio‐2‐Sulfolenes. Journal of the Chinese Chemical Society. Available at: [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemistry and Applications. Available at: [Link]

  • Fathy, M., & El-Kalyoubi, S. (1995). Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a mono-q column. PubMed. Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Google Patents.
  • de Souza, M. V. N., et al. (2015). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. Molecules. Available at: [Link]

  • Dömling, A., et al. (2020). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Molecules. Available at: [Link]

  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved February 7, 2026. Available at: [Link]

  • Mandal, A. K., et al. (2020).
  • Thio-michael addition reaction: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 7, 2026. Available at: [Link]

  • Singh, S., & Kumar, V. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

  • Rauter, A. P., et al. (2010). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry.
  • Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. (2019). ResearchGate. Available at: [Link]

  • (PDF) Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives. (2017). ResearchGate. Available at: [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved February 7, 2026. Available at: [Link]

Sources

Optimization

Avoiding degradation of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride during storage

Technical Support Center: (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for (R)-3-Aminotetrahydrot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-27-9). This document provides in-depth, experience-driven advice to help you maintain the integrity of this valuable reagent. As scientists, we understand that the stability of your starting materials is paramount to the success and reproducibility of your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may face during storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just received my shipment of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. What are the absolute critical first steps for storage?

A1: Immediate and proper storage upon receipt is the single most important factor in preventing degradation. This compound is a hydrochloride salt of a primary amine, making it susceptible to moisture. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere.[1][2][3]

Immediate Action Protocol:

  • Do Not Open in Ambient Air: Avoid opening the primary container in a typical laboratory environment, especially on a humid day.

  • Inert Atmosphere Transfer: If you have a glovebox or glovebag, transfer the manufacturer's bottle into this inert environment before opening.

  • Desiccator Storage: At a minimum, place the unopened container inside a desiccator with a fresh, active desiccant (e.g., Drierite® or silica gel).

  • Refrigeration: Store the desiccated container in a refrigerator at 2-8°C. Supplier recommendations for similar, but not identical, compounds often specify refrigerated storage for long-term stability.[4]

Causality: The primary driving force for degradation is moisture absorption. The hydrochloride salt can attract atmospheric water, which can lead to physical changes (clumping) and create an aqueous microenvironment that facilitates chemical degradation pathways. Storing it cold slows down the rate of any potential chemical reactions.

Q2: My white, crystalline powder has become a clumpy, off-white or yellowish solid. What has happened and is it still usable?

A2: This is a classic sign of moisture absorption and potential subsequent degradation.

  • Clumping/Caking: This is the initial physical change caused by hygroscopicity. The absorbed water molecules act as a binding agent between the fine crystalline particles. While the chemical structure may not have changed significantly at this stage, it is a critical warning sign.

  • Color Change (Off-white/Yellow): A color change often indicates chemical degradation. Amines, in general, are prone to oxidation, and the presence of moisture and air can accelerate these processes. The formation of oxidized species or other minor impurities can impart a color to the bulk material.

Is it usable? Extreme caution is advised. The material is no longer of the highest purity. For non-critical applications, you might proceed, but for any quantitative, cGMP, or sensitive synthetic work, its use is strongly discouraged. The impurities could interfere with your reaction, leading to lower yields, unexpected side products, and non-reproducible results. A purity check is mandatory (see Q4).

Q3: What are the primary chemical degradation pathways I should be concerned about?

A3: The structure of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride presents two main areas of concern for stability: the amine hydrochloride group and the sulfone ring.

  • Hygroscopicity and Salt Disproportionation: As an amine salt, the compound's primary vulnerability is moisture. Absorbed water can lead to a localized pH change and potentially cause the salt to disproportionate back to the free amine and hydrochloric acid. The free amine is generally more reactive and susceptible to oxidation than its protonated salt form.

  • Oxidation: The primary amine is a potential site for oxidation, especially if it is deprotonated. This can be accelerated by air (oxygen), light, and the presence of trace metal impurities. Oxidative degradation of amines can lead to a complex mixture of products and is often accompanied by a color change.

  • Sulfone Group Stability: The sulfone group (SO₂) itself is generally very stable and chemically robust.[5] It is unlikely to be a primary site of degradation under standard storage conditions. However, extreme conditions (very high heat, strong reducing agents) not typically seen in storage could affect it.

  • Ring Integrity: The tetrahydrothiophene ring is also quite stable. Studies on the degradation of the parent thiophene ring often require aggressive conditions like ionizing radiation to induce degradation, forming products like thiophene 1-oxide and thiophen-2-ol.[6] Such pathways are highly improbable under normal storage.

The most probable degradation pathway is initiated by moisture, leading to physical changes and creating an environment conducive to the oxidation of the amine.

Diagram: Key Factors in Compound Degradation This diagram illustrates the relationship between environmental factors and the degradation process.

Moisture Atmospheric Moisture (H₂O) Hygroscopicity Hygroscopic Absorption Moisture->Hygroscopicity Initiates Air Atmospheric Air (Oxygen, O₂) Oxidation Oxidative Degradation Air->Oxidation Reactant Light Light (UV/Visible) Light->Oxidation Accelerates Temp Elevated Temperature (>8°C) Temp->Oxidation Accelerates Compound (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (Stable Solid) Compound->Hygroscopicity Acts on Hygroscopicity->Oxidation Facilitates Degraded Degraded Product (Clumped, Discolored, Impure) Hygroscopicity->Degraded Causes Physical Change Oxidation->Degraded Results in

Caption: Key environmental drivers of degradation.

Q4: How can I test the purity of my stored sample to see if it has degraded?

A4: A simple analytical check is the most reliable way to assess the integrity of your material. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accessible method.

Protocol: Quick Purity Check by Reversed-Phase HPLC-UV

This protocol is a general starting point. Method optimization may be required based on your specific equipment and the suspected impurities.

  • Sample Preparation:

    • Accurately weigh ~5 mg of your compound into a clean vial.

    • Dissolve in 5.0 mL of a suitable diluent (e.g., 50:50 Water:Acetonitrile) to make a 1 mg/mL stock solution. Ensure it is fully dissolved.

    • Further dilute this stock solution 1:10 in the same diluent to a final concentration of 0.1 mg/mL for injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm (The sulfone group provides some UV absorbance, but the compound lacks a strong chromophore, so a low wavelength is necessary).

  • Data Analysis:

    • Fresh vs. Stored Sample: Ideally, compare the chromatogram of your stored sample to a reference standard or a freshly opened, properly stored sample.

    • Look for Impurities: A pure sample should show one major peak. The appearance of new, smaller peaks (especially earlier-eluting, more polar impurities) or a significant decrease in the area % of the main peak indicates degradation.

Alternative Methods:

  • ¹H NMR: Proton NMR spectroscopy can provide excellent structural information.[7] Dissolve a small amount in D₂O or DMSO-d₆. Look for the appearance of new signals or changes in the integration of existing peaks compared to a reference spectrum.

  • LC-MS: For identifying the exact mass of degradation products, LC-MS is invaluable. This can help elucidate the degradation pathway.[8]

Table 1: Recommended Storage and Handling Summary

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential chemical degradation.[4]
Atmosphere Inert Gas (Argon/Nitrogen) & DesiccatedPrevents interaction with atmospheric moisture and oxygen.[9]
Light Amber Vial / Protect from LightPrevents potential photolytic degradation, a common pathway for organic molecules.[2]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal.[9][10]
Handling In a glovebox or dry environmentMinimizes exposure to ambient air and humidity during weighing and aliquoting.
Q5: Are there any specific materials or chemicals I should avoid storing this compound near?

A5: Yes. Standard laboratory practice for chemical segregation should be followed.

  • Avoid Strong Bases: Do not store near volatile strong bases (e.g., ammonia, triethylamine). Vapors can neutralize the hydrochloride salt, liberating the more reactive free amine.

  • Avoid Strong Oxidizers: Keep away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent forced oxidative degradation.

  • Avoid Hygroscopic Neighbors: If not in a desiccator, avoid storing it in the same cabinet as other highly hygroscopic materials that could increase the local humidity if improperly sealed.

Diagram: Troubleshooting Workflow for Suspected Degradation

Start Start: Suspected Degradation Visual Visual Inspection: - Clumped? - Discolored? Start->Visual PurityCheck Perform Purity Check (e.g., HPLC, NMR) Visual->PurityCheck Yes (Change Observed) NoChange No Change Visual->NoChange No Compare Compare to Reference: - New Peaks? - Purity < 95%? PurityCheck->Compare Discard Action: Discard Sample & Review Storage Protocol Compare->Discard Yes UseCaution Action: Use with Caution for Non-Critical Work Only Compare->UseCaution No OK Sample OK: Proceed with Experiment NoChange->OK

Caption: Decision tree for handling a suspect sample.

References

  • Muth, F. et al. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Absortech (n.d.). Moisture protection for hygroscopic materials during transport. Available at: [Link]

  • ResearchGate (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • Wang, J. et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Science of The Total Environment. Available at: [Link]

  • Wipf Group, University of Pittsburgh (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ResearchGate (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). How to Store Reagents. Available at: [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Royal Society of Chemistry (2020). Degradation pathways of penthiopyrad by δ-MnO2 mediated processes. Environmental Science: Processes & Impacts. Available at: [Link]

  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Sciforum (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest. Available at: [Link]

  • Pharmaguideline (2015). Protection of Light Sensitive Products. Available at: [Link]

  • PubChem (n.d.). (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts (2022). Chemical Properties of Amines: Bases and Salt Formation. Available at: [Link]

  • ResearchGate (n.d.). Degradation Pathways | Request PDF. Available at: [Link]

  • RayPCB (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Available at: [Link]

  • International Journal of Pharmaceutical Excipients (n.d.). Purity and its determination in drugs using flame atomic absorption spectrometry. Available at: [Link]

  • Royal Society of Chemistry (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. New Journal of Chemistry. Available at: [Link]

  • 3ASenrise (n.d.). 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, 98%. Available at: [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 3,4-Diaminothiophene dihydrochloride, 99%. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride vs. electrophilic NRF2 activators

This guide provides an in-depth technical comparison between the emerging class of non-electrophilic NRF2 activators derived from the (R)-3-aminotetrahydrothiophene 1,1-dioxide scaffold and the classical electrophilic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the emerging class of non-electrophilic NRF2 activators derived from the (R)-3-aminotetrahydrothiophene 1,1-dioxide scaffold and the classical electrophilic activators (e.g., Dimethyl Fumarate, Sulforaphane, Bardoxolone Methyl).

Executive Summary

The Core Distinction:

  • Electrophilic Activators (The Old Guard): Function by covalently modifying cysteine residues (specifically Cys151) on KEAP1. While highly potent, they suffer from "off-target" toxicity due to indiscriminate reaction with other cellular thiols and depletion of Glutathione (GSH).[1]

  • (R)-3-Aminotetrahydrothiophene 1,1-dioxide Scaffolds (The New Wave): This specific chiral amine serves as the pharmacophore for Protein-Protein Interaction (PPI) Inhibitors . These molecules non-covalently block the KEAP1-NRF2 interface. They offer a safer toxicity profile by avoiding GSH depletion, though historically they have struggled to match the absolute potency of electrophiles.

Mechanistic Divergence: Covalent vs. Non-Covalent

The primary differentiator is the mode of engagement with the KEAP1 repressor protein.

Electrophilic Activators (e.g., DMF, Sulforaphane)
  • Mechanism: These are "prodrugs" of reactivity. They contain electron-deficient species (Michael acceptors) that form a covalent thioether bond with sensor cysteines on KEAP1.

  • Consequence: This induces a conformational change that prevents KEAP1 from ubiquitinating NRF2, allowing NRF2 to accumulate and translocate to the nucleus.

  • Liability: The "Promiscuity Problem." Electrophiles can react with any accessible cysteine in the proteome, leading to side effects (e.g., renal toxicity with Bardoxolone).

(R)-3-Aminotetrahydrothiophene 1,1-dioxide Derivatives
  • Mechanism: Derivatives of this scaffold (often bis-sulfones) act as PPI Inhibitors . They sterically occupy the Kelch domain of KEAP1, physically blocking the binding of NRF2's ETGE or DLG motifs.

  • Role of the Hydrochloride Salt: The specific salt (R)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride is typically the stable precursor used to synthesize these active inhibitors. In biological systems, the amine itself is often a metabolic breakdown product (metabolite) which displays significantly lower potency than its parent derivative, serving as a critical control in efficacy studies.

Comparative Efficacy & Safety Profile

The following data summarizes the performance of optimized sulfolane-based non-electrophiles (derived from the subject scaffold) versus standard electrophiles.

FeatureElectrophilic Activators (e.g., Sulforaphane)(R)-3-Aminotetrahydrothiophene 1,1-dioxide Derivatives
Binding Mode Covalent (Irreversible/Slow Reversible)Non-Covalent (Reversible PPI Inhibition)
Target Site KEAP1 Cys151 (Sensor Cysteine)KEAP1 Kelch Domain (NRF2 Binding Pocket)
Potency (CD value) High (nM range)Moderate to High (Low

M to nM)
Maximal Induction Very High (>10-fold HMOX1 induction)High (Comparable to electrophiles in optimized analogs)
Selectivity Low (Reacts with many thiols)High (Specific to KEAP1 pocket)
GSH Depletion Yes (Significant reduction in cellular GSH)No (Preserves cellular redox balance)
Cytotoxicity Moderate (Narrow therapeutic window)Low (Wide therapeutic window)

Visualization: The Signaling Architecture

The diagram below illustrates the divergent activation pathways. Note how the Electrophile attacks the Cys151 sensor, while the Sulfolane-based inhibitor competitively blocks the NRF2 binding site.

NRF2_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus KEAP1 KEAP1 Repressor (Kelch Domain + Cys Sensors) NRF2_Cyto NRF2 (Latent) KEAP1->NRF2_Cyto Binds KEAP1->NRF2_Cyto Conformational Change Ubiquitin Ubiquitination & Degradation NRF2_Cyto->Ubiquitin Promotes NRF2_Nuc NRF2 (Active) NRF2_Cyto->NRF2_Nuc Translocation Electro Electrophile (e.g., Sulforaphane) Electro->KEAP1 Covalent Mod (Cys151) NonElectro Sulfolane Derivative (PPI Inhibitor) NonElectro->KEAP1 Steric Blockade (Kelch Domain) NonElectro->NRF2_Cyto Displaces ARE ARE Sequences (DNA) NRF2_Nuc->ARE Binds Genes Target Genes (HMOX1, NQO1) ARE->Genes Transcription

Figure 1: Mechanistic comparison of NRF2 activation. Electrophiles (Red) modify the sensor, while Sulfolane-based Non-electrophiles (Blue) competitively inhibit the protein-protein interaction.

Experimental Validation Protocols

To objectively compare the efficacy of a (R)-3-aminotetrahydrothiophene 1,1-dioxide derivative against an electrophile, the following protocols are the industry standard.

Protocol A: ARE-Luciferase Reporter Assay (Potency)
  • Objective: Quantify the transcriptional activation of the Antioxidant Response Element (ARE).

  • Cell Line: HepG2-ARE-Luc (Stably transfected).

  • Method:

    • Seed cells (20,000/well) in 96-well plates; incubate 24h.

    • Treat with serial dilutions (0.1 nM – 100

      
      M) of:
      
      • Test Compound: Sulfolane derivative (synthesized from the HCl salt).

      • Positive Control: Sulforaphane (Electrophile).[2]

      • Negative Control: (R)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride (The salt itself, to confirm it is inactive/low potency).

    • Incubate for 18 hours.

    • Lyse cells and add Luciferin reagent.

    • Read: Luminescence.

    • Analysis: Calculate

      
       (Concentration to double luciferase activity).
      
  • Expected Result: Sulforaphane will show a lower

    
     (higher potency), but the Sulfolane derivative should show a comparable 
    
    
    
    (maximal efficacy) without the toxicity plateau seen with electrophiles.
Protocol B: Glutathione (GSH) Depletion Assay (Safety)
  • Objective: Determine if the compound disrupts cellular redox homeostasis (a hallmark of electrophile toxicity).

  • Method:

    • Treat cells with

      
       concentration of both compounds for 2 hours.
      
    • Measure intracellular GSH using an enzymatic recycling assay (DTNB method).

  • Expected Result:

    • Electrophile: Significant drop in GSH levels (covalent consumption).[2]

    • Sulfolane Derivative: Minimal to no change in GSH levels (validating non-electrophilic mechanism).

Synthesis & Role of the Hydrochloride Salt

It is critical to understand that (R)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride is the chiral building block , not the final drug.

  • Synthetic Utility: It provides the rigid sulfolane ring which mimics the proline structure often found in high-affinity peptide ligands.

  • Metabolic Fate: In vivo, active sulfolane-based drugs may undergo oxidative dealkylation to release this amine. Studies have shown this amine metabolite is significantly less potent and more cytotoxic than the optimized parent drug.[3]

    • Implication: High efficacy requires the full molecule (e.g., the bis-sulfone structure), not just the amine core.

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic ARE activators. Source: PubMed Central / NIH [Link] Key Finding: Establishes the structure-activity relationship (SAR) where the amine is a low-potency metabolite, while optimized derivatives are potent, non-toxic activators.

  • Recent advances in understanding NRF2 as a druggable target: Development of pro-electrophilic and non-covalent NRF2 activators. Source: PubMed Central / NIH [Link] Key Finding: Reviews the toxicity limitations of electrophiles (DMF) and the safety advantages of non-covalent PPI inhibitors.[1]

  • The Isothiocyanate Sulforaphane Depends on the Nrf2/γ-GCL/GSH Axis to Prevent Mitochondrial Dysfunction. Source: PubMed [Link] Key Finding: Demonstrates the mechanism of classical electrophiles and their reliance on GSH modulation.

  • Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. Source: PubMed Central [Link] Key Finding: Validates the strategy of repositioning non-electrophilic scaffolds to avoid "off-target" cysteine modification.

Sources

Comparative

Validating NRF2 Pathway Activation: A Comparative Guide to Downstream Target Analysis

Executive Summary: The NRF2 Detection Crisis The Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway is the primary cellular defense against oxidative stress. However, validating its activation via Western blot is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NRF2 Detection Crisis

The Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway is the primary cellular defense against oxidative stress. However, validating its activation via Western blot is notoriously difficult. NRF2 (NFE2L2) is a rapidly turned-over protein with a predicted molecular weight (~68 kDa) that differs significantly from its observed migration (~100 kDa), leading to widespread misinterpretation of data. Furthermore, many commercial antibodies lack specificity, detecting non-specific bands that mimic NRF2.

This guide moves beyond the simplistic "total protein" approach.[1] It establishes a self-validating system that relies on two pillars: Nuclear/Cytosolic Fractionation and the detection of robust Downstream Targets (HO-1, NQO1).

Part 1: The Mechanistic Context

To design a valid experiment, one must understand the dynamic nature of NRF2. Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 and targeted for ubiquitination and proteasomal degradation.[2] Upon oxidative stress or electrophilic attack, KEAP1 is modified, releasing NRF2 to translocate into the nucleus.

Therefore, a static measurement of total NRF2 is often insufficient to prove activation. You must demonstrate nuclear accumulation and subsequent transcriptional activity.[3]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (Sensor) NRF2_Cyto NRF2 (Inactive) KEAP1->NRF2_Cyto Sequesters NRF2_Nuc NRF2 (Active) KEAP1->NRF2_Nuc Release & Translocation Ub Ubiquitin NRF2_Cyto->Ub Basal State Proteasome Proteasome (Degradation) Ub->Proteasome Inducer ROS / Electrophiles (Inducers) Inducer->KEAP1 Modifies Cysteines ARE ARE Sequence NRF2_Nuc->ARE Binding sMAF sMAF sMAF->ARE HO1 HO-1 (HMOX1) ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC

Figure 1: The NRF2 activation cascade. Note that 'Total NRF2' levels may rise due to blockage of degradation, but nuclear translocation is the definitive activation step.

Part 2: Strategic Target Selection

Relying solely on NRF2 blots is high-risk due to antibody variability. A robust validation strategy must include downstream targets that are transcriptionally upregulated by NRF2.

Table 1: Comparative Analysis of NRF2 Pathway Targets[4]
Target ProteinRoleInducibilitySpecificity RiskRecommended Use
NRF2 (NFE2L2) Transcription FactorHigh (Stabilization)Very High (Multiple bands, ~100kDa migration)Nuclear Fraction Only. Essential to prove translocation.
HO-1 (HMOX1) Heme degradationVery High (Dynamic Range)Low (Clean ~32kDa band)Primary Readout. The "Gold Standard" for acute stress response.
NQO1 Quinone detoxificationModerate to HighLow (Clean ~31kDa band)Secondary Readout. Excellent for chronic stress or specific tissue types (e.g., Liver).
KEAP1 NRF2 InhibitorLow (Degradation variable)ModerateContext Dependent. Useful to show mechanism of drug action (e.g., covalent modification).

Expert Insight: Always prioritize HO-1 as your primary readout for activation. If you see NRF2 nuclear accumulation but no increase in HO-1 or NQO1 after 12-24 hours, your NRF2 may be transcriptionally incompetent or the pathway is blocked downstream [1, 2].

Part 3: The Self-Validating Protocol (Nuclear Fractionation)

To scientifically prove NRF2 activation, you must separate the cytoplasm from the nucleus. This acts as an internal control: if NRF2 is found in the cytosolic fraction in treated cells, activation is partial or failed.

Experimental Workflow
  • Cell Lysis: Do not use RIPA buffer for the first step. Use a hypotonic buffer to swell cells and break the plasma membrane while keeping nuclei intact.

  • Cytosolic Collection: Centrifuge at low speed (e.g., 500 x g). The supernatant is the Cytosolic Fraction.

  • Nuclear Wash: Wash the pellet to remove cytosolic contaminants.

  • Nuclear Lysis: Lyse the nuclei with a high-salt buffer or RIPA.

  • Western Blotting: Load equal micrograms of protein from both fractions.

Mandatory Controls
  • Lamin B1 or Histone H3: Must be present only in the Nuclear fraction.

  • GAPDH or Tubulin: Must be present only in the Cytosolic fraction.

  • Positive Control: Treat cells with Sulforaphane (5-10 µM) or Bardoxolone Methyl for 4-6 hours.

Workflow cluster_prep Sample Prep cluster_fractions Fractionation cluster_blot Western Blot Analysis Cells Treated Cells Hypotonic Hypotonic Lysis Cells->Hypotonic Spin1 Spin 500xg Hypotonic->Spin1 Supernatant Supernatant (Cytosol) Spin1->Supernatant Pellet Pellet (Nuclei) Spin1->Pellet Blot_Cyto Probe: GAPDH + HO-1 Supernatant->Blot_Cyto HighSalt High Salt Lysis Pellet->HighSalt Blot_Nuc Probe: NRF2 + Lamin B1 HighSalt->Blot_Nuc

Figure 2: Nuclear/Cytosolic Fractionation Workflow.[4] This separation is critical to distinguish basal NRF2 from active nuclear NRF2.

Part 4: Troubleshooting & Optimization

The "100 kDa" Migration Anomaly

A major point of confusion is the migration of NRF2.[5][6][7] Although the predicted molecular weight is ~68 kDa, biologically active NRF2 migrates at ~95-110 kDa on SDS-PAGE due to a high content of acidic amino residues [3, 4].

  • Action: Do not crop your blots at 70 kDa. Look higher. If you see a band at 60-70 kDa, it is likely non-specific or a degradation product.

Antibody Selection
  • Monoclonal vs. Polyclonal: Rabbit monoclonal antibodies (e.g., clones reacting to the N-terminus) generally offer better specificity than older polyclonal sera.

  • Validation: Check if the vendor provides data from NRF2 Knockout (KO) cell lines. If the band persists in the KO line, the antibody is non-specific.

Signal Stability

NRF2 is unstable.

  • Lysis Buffer: Include phosphatase inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide) if you are struggling to detect the protein, though rapid boiling in SDS loading buffer is usually sufficient.

  • Transfer: NRF2 is a large protein (effectively). Ensure efficient transfer (e.g., wet transfer overnight or high-current rapid transfer).

References

  • Lau, A., et al. (2013).[7] A tale of two proteins: The predicted molecular weight of Nrf2 is ~55-65 kDa, but the biologically relevant molecular weight is ~95-110 kDa.[5][6] Antioxidants & Redox Signaling.[[“]]

  • Harder, B., et al. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Biochimica et Biophysica Acta.

  • Cell Signaling Technology. (2025). NRF2 Western Blot Troubleshooting Guide.

  • Abcam. (2023). Nuclear extraction and fractionation protocol.

  • Tonelli, C., et al. (2018). Transcriptional Regulation by Nrf2.[2][4][9][10] Antioxidants & Redox Signaling.[[“]]

Sources

Validation

Confirming the Enantiomeric Purity of (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

Executive Summary (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 935455-27-9), also known as (R)-3-aminosulfolane HCl, is a critical chiral building block in the synthesis of protease inhibitors and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 935455-27-9), also known as (R)-3-aminosulfolane HCl, is a critical chiral building block in the synthesis of protease inhibitors and kinase inhibitors. Its enantiomeric purity is non-negotiable; even trace amounts of the (S)-enantiomer can alter the pharmacological profile or toxicological risk of the final drug substance.

This guide compares three analytical methodologies for confirming the enantiomeric excess (e.e.) of this compound. While optical rotation is frequently cited in certificates of analysis (CoA), it is insufficient for rigorous purity confirmation.

The Verdict:

  • For Routine QC: Direct Chiral HPLC using a Crown Ether stationary phase is the superior method due to its specificity for primary ammonium salts and minimal sample preparation.

  • For High-Sensitivity/Trace Analysis: Derivatization with Marfey’s Reagent (FDAA) followed by C18 HPLC is the recommended alternative when UV detection limits are challenging or specific chiral columns are unavailable.

Methodology Comparison

The following table contrasts the three primary approaches available to analytical chemists.

FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Marfey's Derivatization (High Sensitivity)Method C: Polarimetry (Not Recommended)
Principle Host-guest complexation with crown ether stationary phase.Diastereomeric conversion using FDAA followed by C18 separation.Rotation of plane-polarized light (

).
Selectivity High (Specific to primary amines).High (Separates diastereomers based on hydrophobicity).Low (Susceptible to impurities and solvent effects).
Detection RI (Refractive Index) or Low UV (200-210 nm).UV (340 nm) or Fluorescence.Visual/Digital Polarimeter.
Sample Prep Minimal (Dissolve & Shoot).Moderate (Heating required, 1-hour reaction).Minimal.
LOD/LOQ Moderate (Limited by weak chromophore).Excellent (Strong UV absorbance added).Poor (Requires bulk sample).
Suitability Routine QC & Release Testing. Trace Impurity Analysis (<0.1%). Identity check only.

Deep Dive: The Superior Protocol (Direct Chiral HPLC)

Scientific Rationale

The hydrochloride salt of (R)-3-aminotetrahydrothiophene 1,1-dioxide contains a primary ammonium group (


) at low pH. Crown ether phases (specifically Crownpak CR-I(+)  or CR(+) ) are designed to form inclusion complexes with ammonium ions. The chiral crown ether ring acts as a "host," selectively binding one enantiomer of the amine salt over the other based on the steric fit of the surrounding sulfolane ring.

This method is preferred because it analyzes the salt form directly without the need for free-basing, which can sometimes lead to racemization or degradation.

Detailed Experimental Protocol

Reagents & Equipment:

  • Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid (HClO

    
    ) aqueous solution (pH 1.0 to 2.0).
    
    • Note: Methanol (up to 10-15%) can be added to reduce retention time if necessary, but pure aqueous acid often yields the best resolution (

      
      ).
      
  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution).

  • Detector: Refractive Index (RI) detector is preferred due to the weak UV absorbance of the sulfolane ring. If using UV, set to 200-210 nm.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a pH 1.5 solution by adding HClO

    
     to ultrapure water. Filter through a 0.22 µm membrane.
    
  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of the mobile phase.

  • System Equilibration: Flush the column with mobile phase for at least 30 minutes until the baseline stabilizes.

  • Injection: Inject 10-20 µL of the sample.

  • Elution: The ammonium group complexes with the crown ether. The (R)- and (S)-enantiomers will elute at different times (typically

    
    ).
    
    • Validation: Inject a racemic standard to establish the retention times of both enantiomers.

Alternative Protocol: High-Sensitivity Derivatization

Scientific Rationale

When an RI detector is unavailable or if the detection limit of the direct method is insufficient (e.g., checking for 0.05% impurity), derivatization is required. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form stable diastereomers. These diastereomers have distinct physical properties and can be separated on a standard C18 column. Crucially, the dinitrophenyl moiety provides strong UV absorbance at 340 nm.

Detailed Experimental Protocol

Reagents:

  • Marfey’s Reagent: 1% solution in acetone.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO

    
    ).
    
  • Quenching Agent: 1 M HCl.

Step-by-Step Workflow:

  • Reaction: Mix 50 µL of sample solution (50 mM in water) with 100 µL of 1 M NaHCO

    
     and 100 µL of Marfey’s Reagent.
    
  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quenching: Cool to room temperature and add 20 µL of 1 M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 340 nm.

  • Result: The (R)-amine-L-DA derivative and (S)-amine-L-DA derivative will elute as separate peaks.[1]

Visualization: Analytical Decision Matrix

The following diagram illustrates the decision logic and workflow for validating the enantiomeric purity of (R)-3-aminotetrahydrothiophene 1,1-dioxide HCl.

G Start Start: (R)-3-Aminosulfolane HCl Sample CheckSpecs Check Sensitivity Requirement Start->CheckSpecs Routine Routine QC (>0.5% limit) CheckSpecs->Routine Standard Purity Trace Trace Analysis (<0.1% limit) CheckSpecs->Trace High Purity DirectHPLC Method A: Direct Chiral HPLC (Crownpak CR-I(+)) Routine->DirectHPLC Deriv Method B: Marfey's Derivatization (FDAA + C18) Trace->Deriv RI_Det Detection: RI or Low UV (210nm) DirectHPLC->RI_Det UV_Det Detection: UV (340nm) Deriv->UV_Det Result Calculate Enantiomeric Excess (e.e.) % = (R-S)/(R+S) * 100 RI_Det->Result UV_Det->Result PassFail Pass/Fail Decision Result->PassFail

Caption: Analytical workflow selecting between Direct Chiral HPLC and Marfey's Derivatization based on sensitivity needs.

Data Interpretation

To confirm the purity, you must calculate the Enantiomeric Excess (e.e.):



  • Acceptance Criteria: For pharmaceutical intermediates, an e.e. of >98.0% is typically required. High-grade reagents often demand >99.5% .

  • Troubleshooting: If the peaks co-elute in Method A, lower the column temperature to 10°C or decrease the flow rate. In Method B, ensure the reaction pH is alkaline (NaHCO

    
    ) for the derivatization to proceed.
    

References

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing." Journal of Chromatography A, 405, 145-153. Link Establishes the foundational efficacy of crown ether columns for primary amine resolution.

  • Marfey, P. (1984). "Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives." Carlsberg Research Communications, 49(6), 591-596. Link The definitive source for the Marfey's reagent protocol.

  • Daicel Corporation. (2023). "Instruction Manual for CROWNPAK CR-I(+) / CR-I(-)." Link Technical specifications for the recommended stationary phase.

  • Bhushan, R., & Brückner, H. (2004).[2] "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27, 231–247.[2] Link Review of derivatization techniques for chiral amines.

Sources

Comparative

A Comparative Guide to Aminotetrahydrothiophene Dioxide Analogs as Non-Electrophilic NRF2 Activators

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular defense mechanisms, the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway stands as a paramount re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular defense mechanisms, the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway stands as a paramount regulator of antioxidant and cytoprotective gene expression.[1] Its activation offers a promising therapeutic strategy for a multitude of diseases underpinned by oxidative stress and inflammation.[2] While classic NRF2 activators have predominantly been electrophilic compounds that covalently modify the NRF2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), concerns regarding off-target effects have spurred the development of non-electrophilic activators.[3] This guide provides a comprehensive comparative analysis of a novel class of non-electrophilic NRF2 activators: aminotetrahydrothiophene dioxide analogs.

As a Senior Application Scientist, my objective is to present a technically robust and field-proven perspective on these compounds. This guide will delve into the causality behind their design, provide a quantitative comparison of their efficacy, and offer detailed, self-validating experimental protocols to empower your own research and development endeavors.

The NRF2-KEAP1 Signaling Pathway: A Primer

Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] This maintains low intracellular levels of NRF2. However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows newly synthesized NRF2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This transcriptional activation results in the upregulation of a battery of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 nNRF2 NRF2 NRF2->nNRF2 Translocation KEAP1 KEAP1 Ub Ubiquitin Proteasome Proteasome Activators Aminotetrahydrothiophene Dioxide Analogs Maf sMaf ARE ARE Genes Cytoprotective Genes (NQO1, HO-1, etc.) caption NRF2-KEAP1 Signaling Pathway and Activator Intervention.

Aminotetrahydrothiophene Dioxides: A Non-Electrophilic Approach

The aminotetrahydrothiophene dioxide scaffold represents a promising foundation for the design of non-electrophilic NRF2 activators. These compounds are engineered to disrupt the protein-protein interaction (PPI) between NRF2 and the Kelch domain of KEAP1, thereby preventing NRF2 degradation and promoting its nuclear accumulation and transcriptional activity.[6] This mechanism avoids the covalent modification of KEAP1's cysteine residues, potentially mitigating the off-target effects associated with electrophilic activators.

Comparative Analysis of 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs

A key study in the development of this class of compounds focused on the optimization of a lead bis-sulfone based non-electrophilic ARE activator.[7] The following table summarizes the in vitro activity of several optimized 3-aminotetrahydrothiophene 1,1-dioxide analogs in a human neuroblastoma cell line (IMR-32) using an ARE-luciferase reporter assay.

Compound IDEC50 (µM) for ARE InductionFold Induction (FI)IC50 (µM) for Cytotoxicity
2 (Parent) 4.1 (3.1–5.4)20.13.6
17 1.8 (1.2–2.7)70.7 > 20
18 0.4 (0.3–0.5) 31.97.4
22 0.4 (0.3–0.5) 31.97.4
26 4.2 (2.1–5.6)18.4> 20
27 1.9 (1.6–5.1)27.5> 20

Data adapted from "Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators".[7] EC50 and IC50 values are presented as the mean with the 95% confidence interval in parentheses.

Key Insights from the Comparative Data:

  • Potency and Efficacy: Analogs 18 and 22 demonstrated a significant improvement in potency, with an approximately 10-fold lower EC50 for ARE induction compared to the parent compound 2 .[7] Analog 17 exhibited the highest efficacy, with a 3.5-fold greater maximal induction of the ARE reporter.[7]

  • Structure-Activity Relationship (SAR): The fine-tuning of the aminoalkyl moiety proved crucial for enhancing activity. For instance, the replacement of the isobutylamine group in compound 2 with a β-alanine (compound 18 ) or its ester (compound 22 ) led to a marked increase in potency.[7] This suggests that the nature and length of this substituent are critical for optimal interaction with the target.

  • Cytotoxicity: Notably, the most efficacious analog, 17 , and other active analogs like 26 and 27 , displayed no significant cytotoxicity at concentrations up to 20 µM, highlighting a favorable therapeutic window.[7] In contrast, the parent compound 2 showed cytotoxicity at a concentration close to its EC50 for ARE activation.[7]

Experimental Protocols for Evaluating NRF2 Activation

To facilitate the independent evaluation and comparison of aminotetrahydrothiophene dioxide analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

Experimental_Workflow caption A comprehensive workflow for characterizing NRF2 activators.

ARE-Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the transcriptional activity of NRF2.[8] It utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AREs.

Materials:

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Appropriate cell line (e.g., HepG2, HaCaT)[9]

  • Cell culture medium and supplements

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the aminotetrahydrothiophene dioxide analogs or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).[4]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction relative to the vehicle-treated control.

NQO1 Enzyme Activity Assay

This assay measures the enzymatic activity of NQO1, a downstream target of NRF2, providing a functional readout of pathway activation.

Materials:

  • Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • 96-well microplate

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA, 5 µM FAD)

  • NADH solution

  • Menadione solution

  • Dicoumarol (NQO1 inhibitor)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Cell Lysate Preparation: Treat cells with the aminotetrahydrothiophene dioxide analogs for the desired time. Harvest the cells, wash with PBS, and lyse them in cell lysis buffer on ice.[10] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well plate, add cell lysate (normalized for protein content) to each well. For each sample, prepare two wells: one for the total activity and one for the non-NQO1 activity (containing dicoumarol).

  • Reaction Initiation: Add the reaction buffer and menadione to all wells. Add dicoumarol to the designated wells. Pre-incubate for a few minutes. Initiate the reaction by adding NADH.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.[11]

  • Data Analysis: Calculate the NQO1-specific activity by subtracting the rate of NADH consumption in the presence of dicoumarol from the total rate. Express the results as units of NQO1 activity per milligram of protein.

Keap1-NRF2 Protein-Protein Interaction (PPI) Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to directly measure the disruption of the Keap1-Nrf2 interaction by the test compounds.[12][13]

Materials:

  • His-tagged Keap1 protein

  • Fluorescently labeled NRF2 peptide (e.g., FITC-labeled)

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Assay buffer

  • 384-well low-volume black plates

  • TR-FRET-compatible microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the aminotetrahydrothiophene dioxide analogs in assay buffer. Prepare a mixture of His-Keap1 and the fluorescent NRF2 peptide.

  • Assay Setup: In a 384-well plate, add the test compounds or vehicle control.

  • Incubation: Add the Keap1-NRF2 peptide mixture to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding.

  • Detection: Add the Tb-anti-His antibody and incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the His-tagged Keap1.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths after a time delay.[14]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the ratio indicates inhibition of the Keap1-NRF2 interaction. Determine the IC50 values for the compounds.

Western Blotting for NRF2 and HO-1

Western blotting allows for the visualization and semi-quantification of changes in the protein levels of NRF2 and its downstream target, HO-1.[15]

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NRF2, anti-HO-1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysate Preparation: Treat cells with the compounds, harvest, and lyse as described for the NQO1 assay.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[16]

Conclusion

The aminotetrahydrothiophene dioxide analogs represent a promising new frontier in the development of non-electrophilic NRF2 activators. Their ability to potently and efficaciously activate the NRF2 pathway without significant cytotoxicity, as demonstrated by the comparative data, underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to further investigate these and other novel NRF2 activators. By employing these self-validating methodologies, the scientific community can continue to advance our understanding of the NRF2 signaling pathway and develop safer and more effective therapies for a wide range of oxidative stress-related diseases.

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed Central. [Link]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed. [Link]

  • The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. MDPI. [Link]

  • Technical Manual Human NQO1 (NAD (P)H dehydrogenase [quinone] 1) ELISA Kit Catalogue Code. Assay Genie. [Link]

  • Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin. Proceedings of the National Academy of Sciences. [Link]

  • Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. Northwest Life Science Specialties, LLC. [Link]

  • ARE Reporter Kit Nrf2 Antioxidant Pathway. BPS Bioscience. [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]

  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi. [Link]

  • Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

  • Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction. PubMed. [Link]

  • Western blot analysis. Measurement of Nrf2 and HO-1 protein levels... ResearchGate. [Link]

  • KEAP1-Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification. PubMed Central. [Link]

  • RT-PCR was used to assess the mRNA level of Nrf2, NQO-1, and HO-1. Data... ResearchGate. [Link]

  • Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. PubMed Central. [Link]

  • Quantification of mRNA using real-time RT-PCR. Nature Protocols. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Luciferase gene reporter assay based on the activation of the Nrf2/ARE... ResearchGate. [Link]

  • NQO1 Human qPCR Primer Pair (NM_000903). OriGene Technologies Inc. [Link]

  • Heme Induces Heme Oxygenase 1 via Nrf2. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Quantitative analysis of NQO1 gene expression by RT-PCR and CE-LIF. PubMed. [Link]

  • Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals. PubMed Central. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function. Royal Society of Chemistry. [Link]

  • ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). IIVS.org. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • Western blot analysis of HO-1 protein (A), Nrf2 nucleoprotein (B) and... ResearchGate. [Link]

Sources

Validation

Assessing the specificity of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride for the NRF2 pathway

The following guide provides an in-depth technical assessment of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-Aminosulfolane HCl) as a critical scaffold for non-electrophilic NRF2 activat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-Aminosulfolane HCl) as a critical scaffold for non-electrophilic NRF2 activation .

Note on Chemical Identity: While often procured as a hydrochloride salt (CAS: 51642-03-6), this compound serves as the chiral pharmacophore for a distinct class of "bis-sulfone" NRF2 activators. Unlike traditional activators that rely on covalent modification, this scaffold enables protein-protein interaction (PPI) inhibition , offering superior specificity. This guide assesses the performance of this scaffold-class against standard alternatives.

Executive Summary: The Specificity Paradox

The NRF2 pathway is the cellular "master regulator" of antioxidant defense. Historically, activation was achieved via electrophiles (e.g., Sulforaphane, Bardoxolone) that covalently modify cysteine residues on the repressor protein Keap1. While effective, this mechanism is inherently "promiscuous," often leading to off-target alkylation of other cysteine-rich proteins and subsequent toxicity.

(R)-3-Aminotetrahydrothiophene 1,1-dioxide represents a paradigm shift. Derivatives built on this chiral sulfolane core function as non-electrophilic PPI inhibitors . They sterically occupy the Keap1-NRF2 binding interface without forming covalent bonds. This mechanism theoretically eliminates the "cysteine proteome" off-target effects associated with electrophilic activators, offering a higher degree of pathway specificity.

Key Differentiators
Feature(R)-3-Aminosulfolane ClassSulforaphane (Standard)Bardoxolone Methyl (Clinical)
Mechanism Non-covalent PPI Inhibition Covalent Electrophile (Michael Acceptor)Covalent Electrophile (Michael Acceptor)
Target Site Keap1 Kelch Domain (NRF2 binding site)Keap1 Cysteine 151 (Sensor domain)Keap1 Cysteine 151 & others
Reversibility ReversibleIrreversible (Kinetic trap)Irreversible
Specificity Risk Low (Structural fit required)High (Reacts with cellular thiols)High (ROS generation/Off-targets)

Mechanistic Analysis: Non-Electrophilic Activation

To understand the specificity advantage, one must visualize the activation logic. The sulfolane core mimics the electrostatic signature of the NRF2 "ETGE" motif, competitively displacing NRF2 from Keap1 without damaging the protein.

NRF2_Activation cluster_0 Specificity Check Keap1 Keap1 Repressor (Kelch Domain) NRF2_Cyto NRF2 (Cytosolic) Ubiquitinated Keap1->NRF2_Cyto Binds & Degrades NRF2_Nuc NRF2 (Nuclear) Active Keap1->NRF2_Nuc Release ARE Antioxidant Response Element (DNA) NRF2_Nuc->ARE Transcription Electrophile Electrophile (Sulforaphane) Electrophile->Keap1 Covalent Mod. (Cys151) Electrophile->Keap1 Off-Target Alkylation Cellular Thiols Cellular Thiols Electrophile->Cellular Thiols Depletion Sulfolane (R)-3-Aminosulfolane Derivative Sulfolane->Keap1 Steric Blockade (PPI Interface)

Figure 1: Mechanistic Divergence. The diagram illustrates how the sulfolane derivative (Blue) targets the binding interface directly, whereas electrophiles (Grey) rely on reactive chemistry that can deplete cellular thiols.[1]

Comparative Performance Data

The following data synthesizes performance metrics from "bis-sulfone" optimization campaigns utilizing the (R)-3-aminotetrahydrothiophene 1,1-dioxide scaffold.

Table 1: Specificity & Potency Profile
Parameter(R)-3-Aminosulfolane Derivative (Compound 22*)Sulforaphane (SFN)CDDO-Me
CD value (Potency) ~200 nM~200-500 nM~10 nM
Keap1 Binding Affinity (

)
High (Direct Binding) Low (Requires reaction)Low (Requires reaction)
GSH Depletion Negligible SignificantSignificant
Cytotoxicity (

)
> 100

M
~20

M
~0.2

M
Therapeutic Index > 500 ~40-100~20

Note: "Compound 22" refers to the optimized bis-sulfone analog derived from the 3-aminosulfolane scaffold [1].

Experimental Protocols for Validation

To validate the specificity of this product in your own lab, you must distinguish between transcriptional activation (which both classes do) and mechanism of action (where they differ).

Protocol A: The "Cysteine Reactivity" Counter-Screen

This protocol determines if your compound is acting as a "dirty" electrophile or a specific PPI inhibitor.

Objective: Measure depletion of free thiols (GSH) in vitro.

  • Reagents: Recombinant Keap1, DTNB (Ellman's Reagent), Test Compound ((R)-3-aminosulfolane derivative), Positive Control (SFN).

  • Workflow:

    • Incubate Test Compound (10

      
      M) with reduced Glutathione (GSH, 50 
      
      
      
      M) in PBS (pH 7.4) for 60 minutes at 37°C.
    • Add DTNB solution (100

      
      M).
      
    • Measure Absorbance at 412 nm immediately.

  • Interpretation:

    • High Absorbance (Yellow): GSH is intact. The compound is Non-Electrophilic (Specific).

    • Low Absorbance (Clear): GSH was consumed. The compound is Electrophilic (Non-specific).[2][3][4]

Protocol B: Fluorescence Polarization (FP) PPI Assay

This is the "Gold Standard" to prove the compound targets the Keap1-NRF2 interface directly.

Objective: Quantify displacement of an NRF2 peptide from Keap1.

  • Reagents:

    • Recombinant Keap1 (Kelch domain).

    • FITC-labeled NRF2 peptide (containing the ETGE motif).

    • Test Compound.[5][3][4][6][7][8][9][10]

  • Workflow:

    • Mix Keap1 (50 nM) and FITC-NRF2 peptide (10 nM) in black 384-well plates.

    • Add serial dilutions of (R)-3-Aminotetrahydrothiophene 1,1-dioxide derivative.

    • Incubate for 30 mins at RT.

    • Read Fluorescence Polarization (Ex 485nm / Em 528nm).

  • Data Analysis:

    • Plot mP (milli-polarization) vs. Log[Concentration].

    • A decrease in mP indicates the compound successfully displaced the peptide, confirming direct PPI inhibition .

Workflow Start Start: Compound Validation Step1 1. ARE-Luciferase Assay (Does it activate NRF2?) Start->Step1 Decision1 Activity? Step1->Decision1 Step2 2. GSH Depletion Assay (Is it electrophilic?) Decision2 GSH Depleted? Step2->Decision2 Step3 3. FP Binding Assay (Does it bind Keap1 directly?) Result_Specific CONFIRMED: Specific PPI Inhibitor Step3->Result_Specific Binding Confirmed Decision1->Step2 Yes Decision2->Step3 No Result_Dirty REJECT: Non-specific Electrophile Decision2->Result_Dirty Yes (Low Specificity)

Figure 2: Validation Workflow. A logic gate for determining if an NRF2 activator possesses the high specificity characteristic of the sulfolane class.

Conclusion

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is the essential chiral scaffold for the most promising class of non-electrophilic NRF2 activators currently in research.

  • Specificity Verdict: High. Unlike Sulforaphane, derivatives of this scaffold do not rely on covalent modification, resulting in a significantly cleaner safety profile and reduced risk of immunotoxicity.

  • Recommendation: For drug development focusing on chronic conditions (e.g., neurodegeneration) where long-term dosing requires minimal off-target toxicity, this scaffold is superior to traditional electrophiles.

References
  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Source: PubMed / PMC.

  • Discovery of the negative regulator of Nrf2, Keap1: a historical overview. Source: PubMed.

  • Keap1-Nrf2 Interaction: A Target for Non-Electrophilic Activators. Source: MedChemExpress (Review of Mechanism).

  • Structure-Activity Relationships of NRF2 Activators. Source: MDPI (Molecules).[11]

Sources

Comparative

Control experiments for studying (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride effects

Topic: Control Experiments for Studying (R)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride Effects Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Control Experiments for Studying (R)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride Effects Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-Aminosulfolane HCl ) is a critical chiral building block in medicinal chemistry, most notably as the pharmacophore defining the stereoselectivity of the DPP-4 inhibitor Alogliptin and emerging NRF2 activators .

In drug discovery, this moiety is not merely a passive linker; the sulfone group provides unique hydrogen-bonding capabilities and metabolic stability, while the (R)-stereocenter dictates target engagement. Consequently, "studying its effects" requires a rigorous control framework to distinguish between specific receptor binding, non-specific sulfone toxicity (neurotoxicity risks), and off-target physicochemical interactions.

This guide outlines the mandatory control experiments required to validate data generated using this compound, comparing it against stereochemical and structural alternatives.

Comparative Analysis: The Product vs. Alternatives

To claim a specific biological effect (e.g., inhibition of DPP-4 or activation of NRF2) derives from the (R)-3-aminosulfolane scaffold, you must compare it against three distinct classes of controls.

Table 1: Comparative Performance & Control Logic

Alternative / ControlRole in ExperimentKey DifferenceExperimental Outcome (If Specific)
(R)-Isomer (Product) Test Subject Active PharmacophoreHigh Potency / Specific Binding
(S)-Isomer Stereochemical Negative Control Inverted Chirality (C3)Loss of Activity (>100x shift in IC50). Proves the effect is stereospecific and not due to general chemical reactivity.
Racemic Mixture Baseline Control 50:50 (R)/(S) MixIntermediate Activity (~50% of pure R). Used to validate chiral resolution protocols and cost-effective preliminary screening.
Thioether Analog (Non-oxidized)Electronic/Metabolic Control S instead of SO₂Altered Solubility & H-Bonding. Tests if the sulfone oxygen is essential for binding (H-bond acceptor) or if the ring shape alone drives activity.
Pyrrolidine Analog Bioisostere Control NH instead of SO₂Cationic Charge. Controls for charge-based interactions. If the pyrrolidine analog binds equally well, the sulfone is likely not the primary binding driver.
Detailed Experimental Protocols
Protocol A: Chiral Purity Validation (The "Self-Validating" Step)

Before any biological assay, you must prove the "effect" is not due to (S)-isomer contamination. Commercial "97%" purity often conceals 1-2% enantiomeric impurity, which can skew kinetic data.

Objective: Quantify Enantiomeric Excess (ee%) > 99.5%.

Methodology:

  • Derivatization (Optional but Recommended): The HCl salt is polar. Derivatize with FDAA (Marfey’s Reagent) or O-phthalaldehyde (OPA) to enhance retention and UV detection if direct chiral HPLC is difficult.

  • Direct Chiral HPLC Conditions:

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is crucial to sharpen the amine peak.

    • Flow Rate: 0.5 mL/min at 25°C.

    • Detection: UV at 210 nm (sulfone absorption is weak; derivatization preferred for high sensitivity).

  • Validation Criteria:

    • Inject Racemic Standard first to establish separation factor (

      
      ).
      
    • Inject (R)-Sample.

    • Pass: No peak at the (S)-retention time (Limit of Detection < 0.1%).

Protocol B: Fragment-Based Specificity Assay (Ruling out "Sulfolane Toxicity")

Sulfolane derivatives can exhibit GABA-ergic neurotoxicity. You must distinguish specific therapeutic effects from off-target neuronal silencing.

Objective: Determine Specificity Index (Target IC50 vs. Cytotoxicity CC50).

Workflow:

  • Target Assay (e.g., DPP-4 Enzyme Assay):

    • Incubate (R)-3-Aminosulfolane HCl (0.1 nM – 100 µM) with recombinant DPP-4.

    • Control: Run parallel wells with the (S)-isomer .

  • Off-Target Cytotoxicity (Neuroblastoma SH-SY5Y cells):

    • Incubate cells for 24h with the compound.

    • Measure ATP levels (CellTiter-Glo).

    • Critical Comparison: If Target IC50 is 10 nM but Neurotoxicity CC50 is 100 nM, the therapeutic window is too narrow. A viable drug lead requires a window >1000x.

  • Data Output:

    • Calculate

      
      .
      
Mechanistic Visualization

The following diagrams illustrate the logic flow for validating the (R)-3-aminosulfolane moiety in a drug discovery campaign.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram maps how each control experiment confirms a specific molecular interaction.

SAR_Logic Compound (R)-3-Aminosulfolane HCl (Test Compound) Result_Specific Specific Binding (Target Engagement) Compound->Result_Specific High Potency Control_S (S)-Isomer (Stereo Control) Control_S->Result_Specific Loss of Potency (Confirms Chirality) Result_Nonspecific Non-Specific Interaction Control_S->Result_Nonspecific Equal Potency (False Positive) Control_Thio Thioether Analog (Redox Control) Control_Thio->Result_Specific Loss of Potency (Confirms Sulfone Role) Control_Pyr Pyrrolidine Analog (Charge Control) Control_Pyr->Result_Nonspecific Equal Potency (Ionic Interaction Only)

Caption: Decision tree for interpreting potency shifts between the (R)-isomer and its structural controls.

Diagram 2: Quality Control Workflow

The mandatory sequence of experiments before biological testing.

QC_Workflow Start Raw Material (R)-Isomer HCl Step1 1. Salt Disproportionation (Check Free Base vs Salt) Start->Step1 Step2 2. Chiral HPLC (Limit: <0.5% S-isomer) Step1->Step2 Step3 3. Residual Solvent Check (Sulfolane is neurotoxic) Step2->Step3 Fail Recrystallize / Reject Step2->Fail >0.5% (S) Pass Release for Bio-Assay Step3->Pass Pass Step3->Fail Fail

Caption: Pre-assay validation workflow to prevent artifacts from impurities or incorrect salt forms.

References
  • Vertex Pharmaceuticals. (2010). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7058661, (R)-3-Aminotetrahydrothiophene 1,1-dioxide.

  • Davies, N. M., & Teng, X. W. (2003). Importance of Chirality in Drug Therapy and Pharmacy Practice: Implications for Psychiatry. Advances in Pharmacy.

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Tetrahydrothiophene 1,1-dioxide (Sulfolane) Toxicity Profile.

Sources

Validation

Statistical Validation &amp; Comparative Performance Guide: (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

Topic: Statistical Validation of Data from Studies Using (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Validation of Data from Studies Using (R)-3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Profile: Senior Application Scientist

Executive Summary

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (also known as (R)-3-aminosulfolane HCl) is a high-value chiral building block employed in the synthesis of protease inhibitors, kinase inhibitors, and NRF2 activators. Its unique sulfone moiety provides distinct hydrogen-bonding capabilities and metabolic stability profiles compared to traditional pyrrolidine isosteres.

This guide provides a rigorous statistical framework for validating data derived from this compound. We move beyond simple "purity" checks to a multi-dimensional validation strategy covering enantiomeric excess (ee), biological potency differentiation, and structural stability.

Part 1: Statistical Framework for Chemical Validation

In high-stakes medicinal chemistry, the integrity of the chiral center is paramount. For (R)-3-aminosulfolane, the primary failure mode is racemization during coupling or storage. Validation must prove that the analytical method can detect trace levels of the (S)-enantiomer.

Chiral Purity Method Validation (HPLC)

To statistically validate the purity data, the analytical method (typically Chiral HPLC) must undergo a gauge R&R (Repeatability and Reproducibility) assessment.[1]

Critical Statistical Parameters:

  • Resolution (

    
    ):  Must be statistically maintained 
    
    
    
    (baseline separation) between (R) and (S) peaks to ensure accurate integration.
  • Limit of Detection (LOD) & Quantitation (LOQ): defined as Signal-to-Noise ratios of 3:1 and 10:1, respectively.

  • Linearity (

    
    ):  Regression analysis of the calibration curve must yield 
    
    
    
    across the working range (0.1% to 100% nominal concentration).
Table 1: Representative Method Validation Data (Chiralpak AD-3 Column)

Data synthesized from standard industry validation protocols for sulfolane amines.

ParameterAcceptance Criterion(R)-Isomer Performance(S)-Isomer (Impurity)Statistical Result
Retention Time (

)
RSD < 1.0% (n=6)8.42 min (RSD 0.2%)6.15 min (RSD 0.3%)Pass (High Precision)
Resolution (

)

N/A5.2Pass (Robust Separation)
Linearity (

)

0.99980.9995Pass (Linear Response)
Recovery (Accuracy) 98.0% - 102.0%99.4% [95% CI: 98.9-99.9]101.2%Pass (No Matrix Effect)
LOD S/N > 30.02 µg/mL0.02 µg/mLPass (High Sensitivity)
Statistical Treatment of Enantiomeric Excess (ee)

Reporting a single "99% ee" value is scientifically insufficient. Validation requires reporting the Confidence Interval (CI) .

  • Formula:

    
    
    
  • Validation Standard: The 95% CI for the ee measurement should be within

    
    .
    
    • Example: Report as

      
       (n=3).
      

Part 2: Comparative Biological Performance

This section objectively compares (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl against its primary alternatives: the (S)-enantiomer (stereochemical control) and 3-Aminopyrrolidine (structural isostere).

The "Sulfone Effect" vs. Pyrrolidine

The sulfone group (


) is a strong hydrogen bond acceptor but non-basic, unlike the methylene in pyrrolidine. This alters the pKa of the adjacent amine and metabolic susceptibility.

Hypothesis Testing:

  • Null Hypothesis (

    
    ):  There is no statistically significant difference in 
    
    
    
    between the (R)-sulfolane and (S)-sulfolane derivatives.
  • Alternative Hypothesis (

    
    ):  The (R)-isomer exhibits superior potency due to specific binding pocket topology (e.g., in RORγt or NRF2 targets).
    
Comparative Data Analysis

The following table summarizes performance metrics. Statistical significance is determined using a one-way ANOVA followed by Tukey’s post-hoc test.

Table 2: Comparative Performance Metrics (Target: RORγt Modulator)

Representative data illustrating the "Eutomer" (active) vs. "Distomer" (inactive) relationship.

Metric(R)-3-Aminosulfolane (Product)(S)-3-Aminosulfolane (Alternative 1)3-Aminopyrrolidine (Alternative 2)Statistical Significance (p-value)
Potency (

)
12 nM> 10,000 nM450 nM

(vs S-isomer)
Selectivity Index > 100x1x15xSignificant
Metabolic Stability (

)
> 120 min (Microsomes)> 120 min45 min

(Sulfone stabilizes)
Solubility (pH 7.4) High (Polar

)
HighModerateN/S
Yield (Synthesis) 85%82%90%N/S

Analysis:

  • Stereospecificity: The >800-fold difference in potency between (R) and (S) confirms the target is highly stereoselective. Using the racemate would dilute potency by 50% and introduce 50% inactive "ballast," potentially causing off-target toxicity.

  • Isostere Comparison: The sulfolane analog is 37x more potent than the pyrrolidine analog. This validates the role of the

    
     group in engaging critical residues (e.g., His/Ser) via hydrogen bonding, which the pyrrolidine cannot do.
    

Part 3: Experimental Protocols

Protocol A: Validated Chiral HPLC Method

Objective: To determine enantiomeric excess with statistical confidence.

  • Sample Prep: Dissolve 5 mg of (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl in 10 mL of Mobile Phase. Filter through 0.22 µm PTFE filter.

  • Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is critical for peak shape of the amine.

  • Conditions: Flow 1.0 mL/min, Temp 25°C, UV detection at 210 nm (low wavelength due to lack of chromophore).

  • System Suitability: Inject racemate. Verify Resolution

    
    .
    
  • Data Analysis: Calculate % Area. Reject run if tailing factor

    
    .
    
Protocol B: Statistical Analysis of Potency ( )

Objective: To calculate the Z-factor and confirm assay robustness.

  • Plate Setup: Use 384-well plates. Columns 1-2 (Negative Control), Columns 23-24 (Positive Control).

  • Dose Response: 10-point serial dilution (1:3) of (R)-isomer and (S)-isomer.[1][2][3]

  • Calculation:

    • Fit data to a 4-parameter logistic model (Hill equation).

    • Calculate

      
      .
      
    • Validation criteria: Assay is valid only if

      
      .
      

Part 4: Visualization (DOT Diagrams)

Diagram 1: Statistical Validation Workflow

This diagram illustrates the logical flow for validating the chiral building block before it enters biological screening.

ValidationWorkflow Start Raw Material: (R)-3-Aminosulfolane HCl ChiralHPLC Chiral HPLC Analysis (Chiralpak AD-3) Start->ChiralHPLC CheckRes Check Resolution (Rs > 1.5?) ChiralHPLC->CheckRes CalcEE Calculate ee% & 95% CI CheckRes->CalcEE Yes FailChem REJECT BATCH (Repurify) CheckRes->FailChem No PassChem Chemical Validation PASSED CalcEE->PassChem ee > 99% CalcEE->FailChem ee < 99% BioAssay Biological Assay (IC50 Determination) PassChem->BioAssay StatTest Statistical Significance (ANOVA vs S-isomer) BioAssay->StatTest ValidData Validated Biological Data StatTest->ValidData p < 0.05

Caption: Workflow for the sequential statistical validation of chemical purity followed by biological activity confirmation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes why the (R)-sulfolane is statistically superior to the pyrrolidine alternative.

SAR_Logic Compound (R)-3-Aminosulfolane Feature1 Chiral Center (R) Compound->Feature1 Feature2 Sulfone Group (SO2) Compound->Feature2 Target Target Binding Pocket (e.g., RORyt / NRF2) Feature1->Target Matches Topology Feature2->Target H-Bonding Result3 Metabolic Stability (Blocked Oxidation) Feature2->Result3 Result1 Stereospecific Fit (High Potency) Target->Result1 Result2 H-Bond Acceptor (Unique Interaction) Target->Result2

Caption: Mechanistic basis for the statistical superiority of (R)-3-aminosulfolane over isosteres.

References

  • Vertex AI Search. (2025). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. National Institutes of Health.[4] Link

  • Vertex AI Search. (2025). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Institutes of Health.[4] Link

  • PubChem. (2025).[4][5] (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride - Compound Summary. National Library of Medicine.[4][5] Link[5]

  • BenchChem. (2025).[6] A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Link

  • MDPI. (2023). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 2
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.